2-Dodecyl-1,3-benzothiazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
142023-38-9 |
|---|---|
Molecular Formula |
C19H29NS |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
2-dodecyl-1,3-benzothiazole |
InChI |
InChI=1S/C19H29NS/c1-2-3-4-5-6-7-8-9-10-11-16-19-20-17-14-12-13-15-18(17)21-19/h12-15H,2-11,16H2,1H3 |
InChI Key |
YMSKAIOGNNOEJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 2-Dodecyl-1,3-Benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-dodecyl-1,3-benzothiazole, a molecule of interest in medicinal chemistry and materials science. This document details experimental protocols, presents key characterization data in a structured format, and visualizes the synthetic and analytical workflows.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the condensation reaction of 2-aminothiophenol with either dodecanoic acid or dodecanal. Both methods offer efficient routes to the desired product.
Synthesis via Condensation with Dodecanoic Acid
This method involves the direct condensation of 2-aminothiophenol with dodecanoic acid (lauric acid), often facilitated by a dehydrating agent or under conditions that remove water. A plausible reaction scheme is the utilization of polyphosphoric acid (PPA) as both a catalyst and a solvent at elevated temperatures.
Experimental Protocol:
A mixture of 2-aminothiophenol (1.25 g, 10 mmol) and dodecanoic acid (2.00 g, 10 mmol) in polyphosphoric acid (20 g) is heated to 220°C for 4 hours with stirring. After cooling to approximately 100°C, the reaction mixture is poured into a beaker of ice water. The resulting precipitate is collected by filtration, washed with a 10% sodium carbonate solution until the washings are neutral, and then washed with water. The crude product is purified by recrystallization from ethanol to afford this compound.
Synthesis via Condensation with Dodecanal
An alternative and often milder route involves the condensation of 2-aminothiophenol with dodecanal, followed by an oxidative cyclization step. This can be performed in a one-pot synthesis.
Experimental Protocol:
To a solution of 2-aminothiophenol (1.25 g, 10 mmol) in ethanol (50 mL), dodecanal (1.84 g, 10 mmol) is added. The mixture is stirred at room temperature for 30 minutes. Subsequently, an oxidizing agent such as 30% hydrogen peroxide (2 mL) is added dropwise, and the reaction is stirred for an additional 2 hours. The reaction mixture is then poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Characterization Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The expected data is summarized in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectral Data of this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.05 | d | 1H | Ar-H |
| 7.88 | d | 1H | Ar-H |
| 7.48 | t | 1H | Ar-H |
| 7.37 | t | 1H | Ar-H |
| 3.15 | t | 2H | -CH2- (adjacent to benzothiazole) |
| 1.85 | quint | 2H | -CH2- |
| 1.45-1.20 | m | 18H | -(CH2)9- |
| 0.88 | t | 3H | -CH3 |
Table 2: 13C NMR Spectral Data of this compound (in CDCl3)
| Chemical Shift (δ, ppm) | Assignment |
| 172.5 | C=N |
| 153.8 | Ar-C |
| 134.5 | Ar-C |
| 126.1 | Ar-CH |
| 125.0 | Ar-CH |
| 122.8 | Ar-CH |
| 121.6 | Ar-CH |
| 34.2 | -CH2- (adjacent to benzothiazole) |
| 31.9 | -CH2- |
| 29.6 | -(CH2)n- |
| 29.5 | -(CH2)n- |
| 29.3 | -(CH2)n- |
| 29.1 | -(CH2)n- |
| 28.8 | -CH2- |
| 22.7 | -CH2- |
| 14.1 | -CH3 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 3: FTIR Spectral Data of this compound
| Wavenumber (cm-1) | Intensity | Assignment |
| 3060 | w | Aromatic C-H stretch |
| 2955, 2920, 2850 | s | Aliphatic C-H stretch |
| 1615 | m | C=N stretch (benzothiazole ring) |
| 1560, 1460, 1430 | m | Aromatic C=C stretch |
| 1240 | m | C-N stretch |
| 750, 725 | s | C-H out-of-plane bending (aromatic) |
s = strong, m = medium, w = weak
Mass Spectrometry
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Assignment |
| 303 | 100 | [M]+ (Molecular Ion) |
| 176 | 45 | [M - C9H19]+ |
| 148 | 80 | [Benzothiazole-CH2]+ |
| 135 | 30 | [Benzothiazole]+ |
Visualized Workflows
Synthesis Pathway
Caption: Synthesis of this compound.
Characterization Workflow
Caption: Characterization workflow for this compound.
The Diverse Biological Activities of Long-Chain 2-Alkyl-Benzothiazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a heterocyclic aromatic molecule, has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, long-chain 2-alkyl-benzothiazoles are of particular interest due to their potential as therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on their anticancer, antimicrobial, and antioxidant properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and experimental workflows to facilitate further research and drug development in this area.
Anticancer Activity
Long-chain 2-alkyl-benzothiazoles have demonstrated significant potential as anticancer agents, with studies revealing their ability to induce apoptosis and inhibit cancer cell proliferation across various cancer cell lines.
Quantitative Anticancer Activity Data
The following table summarizes the cytotoxic effects of various 2-substituted benzothiazole derivatives, including those with alkyl chains, on different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-Chlorophenyl)-1,3-benzothiazole | Klebsiella sp. | - | [1] |
| 2-(4-Bromophenyl)-1,3-benzothiazole | Salmonella sp. | - | [1] |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11a) | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | MIC = 0.10–0.25 mg/ml | [2] |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11b) | S. aureus, L. monocytogenes | MIC = 0.15 mg/ml | [2] |
| Pyrazole-thiazole hybrid of benzothiazole (63a) | B. subtilis | MIC = 1.9 µg/ml | [2] |
| Benzothiazole derivative (133) | S. aureus, E. coli | MIC = 78.125 µg/ml | [2] |
| 2-substituted benzothiazole (5a, 5c) | Escherichia coli, Bacillus licheniformis | MIC = 0.027 – 0.060 mg/ml | [3] |
| 2-substituted benzothiazole (6) | Bacillus cereus, Staphylococcus aureus | MIC = 0.031 mg/ml | [3] |
| 2-Thioether-benzothiazole | c-Jun N-terminal kinase (JNK) inhibition | IC50 = 6.5 µM | [4] |
| 2-aminobenzothiazole hybrid (4a) | HCT-116, HEPG-2, MCF-7 | IC50 = 5.61, 7.92, 3.84 µM | [5] |
| 2-aminobenzothiazole hybrid (4e) | Breast cancer cell line | IC50 = 6.11 µM | [5] |
| 2-aminobenzothiazole hybrid (8a) | Breast cancer cell line | IC50 = 10.86 µM | [5] |
| 2-methylbenzo[d]thiazole derivative (4d) | MAO-B inhibition | IC50 < 0.0046 µM | [6] |
| 2-methylbenzo[d]thiazole derivative (5e) | MAO-A inhibition | IC50 < 0.132 µM | [6] |
Note: '-' indicates that the specific quantitative data was not provided in the cited source.
Mechanism of Anticancer Action
The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies have shown that certain benzothiazole derivatives can disrupt the mitochondrial membrane potential and arrest the cell cycle in the sub-G1 phase, leading to cell death[7]. Furthermore, some derivatives act as potent inhibitors of key enzymes involved in cancer progression, such as vascular endothelial growth factor receptor 2 (VEGFR-2) and monoamine oxidase B (MAO-B)[5][6].
One of the proposed mechanisms involves the NF-κB/COX-2/iNOS signaling pathway, although the exact molecular interactions are still under investigation[6].
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Culture medium (e.g., DMEM) with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Benzothiazole compounds of interest
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the benzothiazole compounds (e.g., 5, 25, 50, 75, and 100 μM) for a specified duration (e.g., 48 hours)[8]. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) should be included[7].
-
MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity
Long-chain 2-alkyl-benzothiazoles have also demonstrated promising activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.
Quantitative Antimicrobial Activity Data
The following table summarizes the minimum inhibitory concentration (MIC) values for several 2-substituted benzothiazoles against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (mg/ml) | Reference |
| 2-substituted benzothiazole (5a, 5c) | Escherichia coli | 0.027 – 0.060 | [3] |
| 2-substituted benzothiazole (5a, 5c) | Bacillus licheniformis | 0.027 – 0.060 | [3] |
| 2-substituted benzothiazole (6) | Bacillus cereus | 0.031 | [3] |
| 2-substituted benzothiazole (6) | Staphylococcus aureus | 0.031 | [3] |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11a) | Listeria monocytogenes, P. aeruginosa, E. coli, Staphylococcus aureus | 0.10–0.25 | [2] |
| 2-Aryl-3-(6-trifluoromethoxy) benzothiazole derivative (11b) | S. aureus, L. monocytogenes | 0.15 | [2] |
| Pyrazole-thiazole hybrid of benzothiazole (63a) | B. subtilis | 0.0019 | [2] |
| Benzothiazole derivative (133) | S. aureus, E. coli | 0.078125 | [2] |
Mechanism of Antimicrobial Action
The precise mechanisms by which these compounds exert their antimicrobial effects are still being elucidated. However, it is believed that they may disrupt the microbial cell membrane, inhibit essential enzymes, or interfere with nucleic acid synthesis. For instance, some benzothiazole derivatives have been shown to inhibit dehydrosqualene synthase, an enzyme crucial for bacterial cell wall synthesis[2].
Experimental Protocol: Agar Diffusion Method for Antimicrobial Susceptibility Testing
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Materials:
-
Bacterial strains (e.g., Escherichia coli ATCC 8739, Bacillus licheniformis ATCC 14580, Bacillus cereus ATCC 11778, Staphylococcus aureus ATCC 6538P)[3]
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)[9]
-
Nutrient agar or other suitable growth medium
-
Sterile petri dishes
-
Sterile paper discs
-
Benzothiazole compounds of interest dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin for bacteria, Amphotericin-B for fungi)[9]
-
Negative control (solvent alone)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Preparation: Pour molten agar into sterile petri dishes and allow it to solidify.
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the benzothiazole compound (e.g., 100 µg) and place them on the inoculated agar surface[3].
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.
Synthesis of 2-Alkyl-Benzothiazoles
A common and efficient route for the synthesis of 2-alkyl-benzothiazoles involves the condensation of 2-aminothiophenol with aliphatic aldehydes, followed by oxidation.
Experimental Protocol: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazoles and subsequent oxidation
Materials:
-
2-aminothiophenol
-
Aliphatic aldehydes
-
4Å molecular sieves
-
Dichloromethane (CH2Cl2)
-
Silica gel supported pyridinium chlorochromate (PCC)
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-aminothiophenol and an aliphatic aldehyde in CH2Cl2. Add 4Å molecular sieves to the mixture. Stir the reaction at room temperature for 1.5-2 hours[10]. This step typically yields the corresponding 2-alkyl-2,3-dihydrobenzo[d]thiazole.
-
Oxidation: The resulting 2-alkyl-2,3-dihydrobenzo[d]thiazole can then be oxidized to the desired 2-alkyl-benzothiazole using silica gel supported PCC[10].
Visualizing Cellular Pathways and Workflows
To better understand the complex biological processes involved, diagrams of key signaling pathways and experimental workflows are provided below.
Caption: General experimental workflow for the synthesis and biological screening of 2-alkyl-benzothiazoles.
Caption: Proposed signaling pathway for the anti-inflammatory and apoptotic effects of 2-alkyl-benzothiazoles.
Conclusion
Long-chain 2-alkyl-benzothiazoles represent a promising class of compounds with diverse biological activities. Their demonstrated anticancer and antimicrobial properties, coupled with established synthetic routes, make them attractive candidates for further investigation and development as novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of future studies aimed at unlocking the full therapeutic potential of these versatile molecules. Further research is warranted to elucidate the precise mechanisms of action and to optimize the structure-activity relationships for enhanced efficacy and selectivity.
References
- 1. Synthesis, Characterisation and Antibacterial activity of 2-Aryl Benzothiazoles | Semantic Scholar [semanticscholar.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 2-substituted benzothiazoles | Radeva | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]
- 4. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. jchr.org [jchr.org]
- 10. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]
2-dodecyl-1,3-benzothiazole CAS number and properties
An In-Depth Technical Guide to 2-Dodecyl-1,3-benzothiazole
This technical guide provides a comprehensive overview of this compound, a long-chain alkyl derivative of the benzothiazole heterocyclic system. This document is intended for researchers, scientists, and professionals in drug development and material science who are interested in the synthesis, properties, and potential applications of this compound.
Chemical Identity and Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₉H₂₉NS | Calculated |
| Molecular Weight | 303.51 g/mol | Calculated |
| Appearance | Waxy solid or viscous liquid | Inferred from similar compounds |
| Melting Point | Estimated to be in the range of 40-50 °C | Based on the melting point of 2-(benzothiazol-2-ylthio)-N-dodecylacetamide (43-45 °C)[1] |
| Boiling Point | > 200 °C (at atmospheric pressure) | Estimated based on the boiling point of the parent benzothiazole (227-228 °C) and the added alkyl chain[2] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and hydrocarbons. | General solubility characteristics of long-chain alkylated heterocycles |
Synthesis of this compound
The synthesis of 2-alkyl-substituted benzothiazoles is well-documented in the scientific literature. A common and efficient method involves the condensation reaction between 2-aminothiophenol and a corresponding carboxylic acid or aldehyde.[3] For the synthesis of this compound, dodecanoic acid would be the appropriate starting material.
General Experimental Protocol: Condensation of 2-Aminothiophenol with Dodecanoic Acid
This protocol is a generalized procedure based on established methods for the synthesis of 2-substituted benzothiazoles.[3]
Materials:
-
2-Aminothiophenol
-
Dodecanoic acid
-
Methanesulfonic acid
-
Silica gel
-
Dichloromethane (or another suitable solvent)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminothiophenol (1 equivalent) and dodecanoic acid (1.1 equivalents).
-
Catalyst Addition: To this mixture, add a heterogeneous catalyst of methanesulfonic acid supported on silica gel.[3]
-
Reaction Conditions: The reaction mixture is heated to a temperature of 100-120 °C with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction, the mixture is cooled to room temperature and diluted with dichloromethane. The solid catalyst is removed by filtration.
-
Purification: The organic filtrate is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The resulting crude product can be further purified by column chromatography on silica gel to yield pure this compound.
Potential Applications
Benzothiazole derivatives are known for a wide range of industrial and pharmaceutical applications.[4] The presence of the long dodecyl chain in this compound suggests its utility in applications where surface activity and hydrophobicity are important.
Corrosion Inhibition
Long-chain alkylated heterocyclic compounds are often effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. The benzothiazole moiety can adsorb onto the metal surface through the nitrogen and sulfur heteroatoms, forming a protective film. The hydrophobic dodecyl chain then acts as a barrier, repelling corrosive aqueous species.
Lubricant Additives
The long alkyl chain and the polar benzothiazole head group give this compound amphiphilic properties, making it a candidate for use as a lubricant additive. Such molecules can form boundary films on metal surfaces, reducing friction and wear under high-pressure conditions. Additionally, benzothiazole derivatives have been investigated as antioxidants in lubricating oils, preventing oxidative degradation at high temperatures.[1]
Signaling Pathways and Mechanisms of Action
Currently, there is no specific information available in the scientific literature regarding the biological activity or interaction of this compound with specific signaling pathways. The primary areas of research for benzothiazole derivatives with long alkyl chains are in material science and industrial applications rather than pharmacology.
Conclusion
This compound is a molecule of interest due to its structural features that suggest potential applications as a corrosion inhibitor and lubricant additive. While specific physicochemical data and a dedicated CAS number are not widely reported, its synthesis can be readily achieved through established methods for 2-alkyl-benzothiazoles. Further research into the physical and performance characteristics of this compound is warranted to fully explore its utility in industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiazole - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
Spectroscopic and Synthetic Profile of 2-Dodecyl-1,3-benzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-dodecyl-1,3-benzothiazole, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of direct experimental spectra for this specific compound, the data presented herein is a predictive analysis based on the known spectral characteristics of analogous 2-alkyl-1,3-benzothiazole derivatives and the foundational benzothiazole structure. This guide also outlines a detailed experimental protocol for its synthesis, offering a foundational resource for researchers engaged in the study and application of benzothiazole compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of empirical data from structurally related molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic-H (4 protons) | 7.30 - 8.10 | Multiplet | - |
| α-CH₂ | 3.15 | Triplet | 7.5 |
| β-CH₂ | 1.85 | Quintet | 7.5 |
| -(CH₂)₉- | 1.20 - 1.40 | Multiplet | - |
| Terminal CH₃ | 0.88 | Triplet | 7.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N (C2) | 175.0 |
| Aromatic Quaternary (C3a, C7a) | 153.5, 134.0 |
| Aromatic CH (C4, C5, C6, C7) | 121.0 - 126.0 |
| α-CH₂ | 35.0 |
| Alkyl Chain (-CH₂-) | 22.7 - 31.9 |
| Terminal CH₃ | 14.1 |
Table 3: Predicted IR Spectroscopic Data
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3050 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 2960 | Strong |
| C=N stretch (thiazole ring) | 1600 - 1620 | Medium |
| C=C stretch (aromatic) | 1450 - 1580 | Medium-Strong |
| C-H bend (aliphatic) | 1375, 1465 | Medium |
| C-H out-of-plane bend (aromatic) | 750 - 900 | Strong |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Assignment |
| [M]⁺ | Molecular Ion |
| [M-C₁₁H₂₃]⁺ | Loss of undecyl radical |
| [C₇H₄NS]⁺ | Benzothiazole fragment |
Experimental Protocols
The synthesis of this compound can be achieved through the condensation of 2-aminothiophenol with dodecanoic acid or dodecanal. A general method is described below.[1][2]
Synthesis of this compound from 2-Aminothiophenol and Dodecanoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminothiophenol (1 equivalent) and dodecanoic acid (1.1 equivalents).
-
Solvent and Catalyst: The reaction can be performed neat or in a high-boiling solvent such as xylene. A catalytic amount of a dehydrating agent like polyphosphoric acid (PPA) or a Lewis acid can be added to facilitate the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 140-160 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the synthesized this compound using NMR, IR, and MS spectroscopy.
Logical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of 2-alkyl-1,3-benzothiazoles.
References
In-depth Analysis of 2-Dodecyl-1,3-Benzothiazole's Antimicrobial Profile: A Technical Guide
Despite extensive investigation into the antimicrobial properties of the benzothiazole scaffold, specific data regarding the antimicrobial spectrum and activity of 2-dodecyl-1,3-benzothiazole remains elusive in the current body of scientific literature. This technical guide, therefore, aims to provide a comprehensive overview of the antimicrobial characteristics of closely related benzothiazole derivatives, offering insights into the general antimicrobial potential of this class of compounds. The methodologies and potential mechanisms of action described herein are based on studies of various substituted benzothiazoles and can be considered as a foundational framework for the future evaluation of this compound.
Antimicrobial Spectrum of Benzothiazole Derivatives
Benzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3][4] The antimicrobial efficacy of these compounds is significantly influenced by the nature and position of substituents on the benzothiazole ring system.
Antibacterial Activity
Numerous studies have reported the antibacterial potential of benzothiazole derivatives against clinically relevant bacteria. For instance, various synthesized benzothiazole analogs have shown inhibitory effects against Staphylococcus aureus, Enterococcus faecalis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae (Gram-negative).[1][5][6] The minimum inhibitory concentration (MIC) values for these compounds can range from as low as 3.12 µg/mL to over 100 µg/mL, highlighting the structural dependency of their antibacterial potency.[1][6]
Antifungal Activity
In addition to their antibacterial properties, benzothiazole derivatives have also been investigated for their antifungal activity. Various analogs have shown efficacy against fungal strains such as Candida albicans, Candida tropicalis, Candida krusei, Aspergillus niger, and Aspergillus fumigatus.[1][4] The minimum inhibitory concentrations for antifungal activity also vary widely based on the specific chemical structure of the derivative.[1]
Table 1: Summary of Antimicrobial Activity for Various Benzothiazole Derivatives (Illustrative Data)
| Compound Class | Test Organism | MIC Range (µg/mL) | Reference |
| 2-Aryl-benzothiazoles | Staphylococcus aureus | 3.12 - 25 | [7] |
| Escherichia coli | 25 - >100 | [7] | |
| 2-Amino-benzothiazole Derivatives | Gram-positive bacteria | 3.12 - 6.25 | [1][2] |
| Gram-negative bacteria | 3.12 - >100 | [1][2] | |
| Candida albicans | 1.56 - 12.5 | [1] | |
| Aspergillus niger | 1.56 - 12.5 | [1] |
Note: This table presents a generalized summary from multiple sources on various benzothiazole derivatives and does not represent data for this compound.
Experimental Protocols for Antimicrobial Susceptibility Testing
The antimicrobial activity of benzothiazole derivatives is typically evaluated using standardized methods such as broth microdilution and agar disk diffusion assays.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of a compound.
Caption: Workflow for MIC determination using broth microdilution.
Agar Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.
Caption: Workflow for the agar disk diffusion assay.
Potential Mechanisms of Antimicrobial Action
The precise mechanism of action for many benzothiazole derivatives is still under investigation, but several potential molecular targets have been proposed.
Inhibition of Essential Enzymes
One of the key proposed mechanisms is the inhibition of enzymes that are vital for microbial survival. For example, some benzothiazole derivatives have been shown to target DNA gyrase, an enzyme crucial for DNA replication in bacteria.[8] Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately cell death.
References
- 1. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.st [2024.sci-hub.st]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis [mdpi.com]
- 5. Synthesis and antibacterial evaluation of a novel series of 2-(1,2-dihydro-3-oxo-3H-pyrazol-2-yl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Framework for the Molecular Structure of 2-Dodecyl-1,3-benzothiazole: A Technical Guide
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the study of the molecular structure of benzothiazole derivatives, with a specific focus on 2-dodecyl-1,3-benzothiazole. While direct theoretical studies on this specific molecule are not extensively available in public literature, this document extrapolates from established computational research on similar benzothiazole compounds to present a robust framework for its analysis.[1][2][[“]] This guide will be invaluable for researchers and professionals in drug development and materials science seeking to understand and predict the molecular properties of this class of compounds.
Introduction to Benzothiazoles
Benzothiazoles are heterocyclic compounds characterized by a fused benzene and thiazole ring system.[1] This core structure imparts a unique set of physicochemical properties, making benzothiazole derivatives valuable in medicinal chemistry with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2] The biological activity is intrinsically linked to the molecule's three-dimensional structure and electronic properties. Theoretical and computational studies are therefore essential tools for elucidating these characteristics at the molecular level, providing insights that can guide the design of novel therapeutic agents and materials.
Theoretical and Computational Methodologies
The theoretical investigation of a molecule like this compound typically involves a multi-step computational workflow. Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.[2]
Experimental Protocols:
A typical computational study of a benzothiazole derivative involves the following key steps:
-
Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization calculations. A common approach is to use the B3LYP functional with a suitable basis set, such as 6-311G(d,p).[1] For a flexible molecule like this compound, a conformational analysis is crucial. This involves systematically rotating the rotatable bonds (particularly in the dodecyl chain) to identify the global minimum energy structure.[1]
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data for validation.
-
Electronic Property Calculations: Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy gap between HOMO and LUMO (ΔE) is an indicator of kinetic stability; a larger gap suggests lower reactivity.[1]
-
Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.
-
-
Spectroscopic Properties: Theoretical calculations can also predict spectroscopic properties, such as NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose and the results can be compared with experimental NMR data.[2][[“]]
Logical Workflow for Theoretical Analysis:
Caption: Workflow for theoretical molecular structure analysis.
Predicted Molecular Properties of this compound
Based on studies of similar benzothiazole derivatives, we can anticipate the following quantitative data for this compound. The values presented in the tables below are hypothetical and serve as a representative example of the data that would be obtained from a rigorous computational study.
Table 1: Optimized Geometrical Parameters (Hypothetical Data)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S (thiazole) | ~1.74 Å |
| C=N (thiazole) | ~1.37 Å | |
| C-N (thiazole) | ~1.39 Å | |
| C-C (benzene) | ~1.39 - 1.41 Å | |
| C-C (dodecyl) | ~1.53 - 1.54 Å | |
| Bond Angle | C-S-C (thiazole) | ~88° |
| S-C-N (thiazole) | ~115° | |
| C-N-C (thiazole) | ~110° | |
| Dihedral Angle | Benzothiazole-Dodecyl | Variable (conformational flexibility) |
Table 2: Calculated Electronic Properties (Hypothetical Data)
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | ~ -1.5 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~ 5.0 eV | Indicator of chemical reactivity and stability[1] |
| Dipole Moment | ~ 2.5 Debye | Influences solubility and intermolecular interactions |
| Ionization Potential | ~ 6.5 eV | Energy required to remove an electron |
| Electron Affinity | ~ 1.5 eV | Energy released upon gaining an electron |
Visualization of Key Molecular Features
The following diagram illustrates the key components of the this compound molecule and the focus of theoretical analysis.
Caption: Key structural features of this compound.
Conclusion
Theoretical and computational studies provide a powerful and indispensable framework for understanding the molecular structure and properties of this compound. By employing methodologies such as Density Functional Theory, researchers can gain detailed insights into its geometry, electronic structure, and potential reactivity. This knowledge is crucial for the rational design of new benzothiazole derivatives with tailored biological activities and material properties, thereby accelerating the drug discovery and development process. The protocols and expected data presented in this guide offer a solid foundation for initiating and interpreting such theoretical investigations.
References
Methodological & Application
Application Note and Protocol: One-Pot Synthesis of 2-Dodecyl-1,3-benzothiazole
Introduction
2-substituted benzothiazoles are a significant class of heterocyclic compounds widely recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The synthesis of these molecules is of considerable interest in medicinal chemistry and drug development.[1][4][5] This application note details a one-pot synthesis of 2-dodecyl-1,3-benzothiazole, a derivative with a long alkyl chain that may confer specific lipophilic characteristics beneficial for biological applications. The described protocol is based on the condensation reaction between 2-aminothiophenol and dodecanal, a common and efficient method for constructing the 2-substituted benzothiazole scaffold.[3][5] Various synthetic strategies have been developed for this class of compounds, often focusing on green chemistry principles to minimize environmental impact through the use of non-toxic catalysts, solvent-free conditions, and efficient reaction protocols.[5][6][7]
General Reaction Scheme
The fundamental reaction for the synthesis of 2-substituted benzothiazoles involves the condensation of 2-aminothiophenol with an aldehyde.[3][4] The reaction proceeds through the formation of an intermediate imine thiophenol, which then undergoes cyclization and subsequent oxidation to yield the final benzothiazole product.[3][4]
-
Step 1: Imine Formation: The amino group of 2-aminothiophenol nucleophilically attacks the carbonyl carbon of dodecanal.
-
Step 2: Cyclization: The thiol group then attacks the imine carbon in an intramolecular fashion.
-
Step 3: Oxidation: The resulting dihydrobenzothiazole intermediate is oxidized to the aromatic this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the one-pot synthesis of this compound.
Detailed Experimental Protocol
This protocol describes a generalized one-pot synthesis of this compound using an acid catalyst. Researchers may need to optimize reaction conditions based on their specific laboratory setup and available reagents.
Materials and Reagents:
-
2-Aminothiophenol
-
Dodecanal
-
Catalyst (e.g., p-toluenesulfonic acid (PTSA), acetic acid, or a solid-supported acid catalyst)
-
Solvent (e.g., ethanol, toluene, or solvent-free)
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminothiophenol (1.0 mmol) and dodecanal (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., 0.1 mmol of PTSA).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and stir for 1-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated sodium bicarbonate solution (2 x 10 mL) to neutralize the acid catalyst, followed by washing with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
-
Characterization:
-
Combine the fractions containing the pure product and evaporate the solvent.
-
Characterize the final product, this compound, by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
-
Data Presentation: Summary of Reaction Conditions
The following table summarizes various catalytic systems and conditions reported for the one-pot synthesis of 2-substituted benzothiazoles, which are applicable to the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [1] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 30-60 min | 67-96 | [3] |
| L-proline | Solvent-free (Microwave) | N/A | N/A | Good to Moderate | [8] |
| SiO₂–HNO₃ | Solvent-free | Shaking | 2-4 h | 83-98 | [1] |
| TiO₂ NPs/H₂O₂ | Daylight | N/A | 5-27 min | 90-97 | [1] |
Signaling Pathway and Logical Relationship Diagram
The synthesis of this compound from 2-aminothiophenol and dodecanal follows a clear logical progression of chemical transformations.
Caption: Key steps in the formation of this compound.
The one-pot synthesis of this compound via the condensation of 2-aminothiophenol and dodecanal is an efficient and versatile method. A variety of catalytic systems can be employed, offering flexibility in terms of reaction conditions and adherence to green chemistry principles. The provided protocol serves as a foundational procedure that can be optimized for high yields and purity, making this class of compounds readily accessible for further research and development in the pharmaceutical and material science fields.
References
- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 2. Catalyst- and Additive-Free Method for the Synthesis of 2-Substituted Benzothiazoles from Aromatic Amines, Aliphatic Amines, and Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]
- 6. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation - Journal of Applied Science and Engineering [jase.tku.edu.tw]
Application Note: Determining the Minimum Inhibitory Concentration (MIC) of 2-dodecyl-1,3-benzothiazole
Introduction
Benzothiazole and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antioxidant properties.[1][2][3] The compound 2-dodecyl-1,3-benzothiazole, a member of this class, is a subject of investigation for its potential antimicrobial efficacy. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in assessing the antimicrobial potential of any new agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standardized and widely accepted technique.[5][6][7]
Principle of the Broth Microdilution Method
The broth microdilution method involves preparing a series of two-fold dilutions of the antimicrobial agent (this compound) in a liquid growth medium in a 96-well microtiter plate.[4][8] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the wells are visually inspected for microbial growth, typically indicated by turbidity. The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[9] This method allows for the efficient testing of multiple compounds against various microorganisms simultaneously.
Experimental Protocol: Broth Microdilution Method
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[5][6]
1. Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO) for initial stock solution
-
Microorganisms: Standard quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida albicans ATCC 90028) and clinical isolates.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria. RPMI-1640 medium for fungi.
-
Equipment:
2. Preparation of Reagents
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in DMSO. The final concentration of DMSO in the wells should not exceed 1%, as it can inhibit microbial growth.
-
Bacterial Inoculum Preparation:
-
Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.[10]
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute this adjusted suspension 1:100 in the appropriate broth (e.g., CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
3. Assay Procedure
-
Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column (Column 1).
-
Compound Addition: Add 200 µL of the prepared working solution of the test compound to the wells in Column 1.
-
Serial Dilution:
-
Using a multichannel pipette, transfer 100 µL from Column 1 to Column 2.
-
Mix the contents of Column 2 thoroughly by pipetting up and down.
-
Continue this two-fold serial dilution process across the plate to Column 10.
-
After mixing in Column 10, discard 100 µL. This results in a final volume of 100 µL in each well from Column 1 to 10, with serially diluted concentrations of the compound.[11]
-
-
Controls:
-
Column 11 (Growth Control): Add 100 µL of broth. This well will receive the inoculum but no compound.
-
Column 12 (Sterility Control): Add 100 µL of broth. This well will not be inoculated.
-
-
Inoculation: Add 100 µL of the standardized bacterial suspension (prepared in step 2.2) to all wells from Column 1 to Column 11. Do not inoculate Column 12. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.[4][10]
4. Interpretation of Results
-
After incubation, visually inspect the plate for turbidity. A pellet at the bottom of a well indicates bacterial growth.[9]
-
The Sterility Control (Column 12) should be clear (no growth).
-
The Growth Control (Column 11) should be turbid, confirming the viability of the microorganism.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well in the dilution series).[4]
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the broth microdilution MIC assay.
Caption: Workflow for MIC determination using the broth microdilution method.
Serial Dilution in 96-Well Plate
This diagram visualizes the serial dilution process across a single row of a microtiter plate.
Caption: Visualization of the two-fold serial dilution process in a 96-well plate.
Data Presentation
While specific MIC data for this compound is not widely published, the table below presents representative MIC values for other antimicrobial benzothiazole derivatives against common pathogens to illustrate how results should be tabulated. Researchers should replace this data with their experimentally determined values.
| Microorganism | Strain | Compound Type | MIC (µM) | Reference |
| Staphylococcus aureus | (Various) | Pyrazolone-substituted benzothiazole | 0.025 mM (25 µM) | [12] |
| Staphylococcus aureus | (Various) | Thiazolidinone-substituted benzothiazole | 0.10-0.25 mg/mL | [1] |
| Escherichia coli | (Various) | Thiazolidinone-substituted benzothiazole | 0.10-0.25 mg/mL | [1] |
| Pseudomonas aeruginosa | (Various) | Thiazolidinone-substituted benzothiazole | 0.10-0.25 mg/mL | [1] |
| Saccharomyces cerevisiae | (Various) | Furan-substituted benzothiazole | 3.13 µM | [1] |
| Bacillus subtilis | (Various) | Pyrrolobenzothiazole derivative | 4-20 µmol/L | [2] |
| Candida albicans | (Various) | Pyrrolobenzothiazole derivative | 4-20 µmol/L | [2] |
Note: The values presented are for structurally related compounds and should be used for illustrative purposes only.
References
- 1. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 5. eucast: MIC determination [eucast.org]
- 6. Clinical & Laboratory Standards Institute | CLSI [clsi.org]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocols for Testing the Antifungal Activity of Hydrophobic Compounds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for determining the antifungal activity of hydrophobic compounds, a critical step in the discovery and development of new antifungal agents. Given the inherent challenge of poor aqueous solubility of these compounds, specialized methods are required to ensure accurate and reproducible results. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings.
Introduction
Hydrophobic compounds, such as essential oils, synthetic small molecules, and certain natural products, represent a promising source of novel antifungal agents. Their lipophilic nature allows them to readily interact with and disrupt fungal cell membranes, a key mechanism of antifungal action.[1][2] However, this same property presents a significant hurdle for in vitro susceptibility testing, which is typically conducted in aqueous-based culture media.
The protocols outlined below address the challenges of solubilizing and testing hydrophobic compounds against a variety of fungal pathogens. They include the widely used broth microdilution method, adapted for hydrophobic compounds, and the vapor phase assay, which is particularly suitable for volatile agents.
General Considerations for Handling Hydrophobic Compounds
Proper handling and solubilization are paramount to obtaining meaningful data. The choice of solvent and its final concentration in the assay can significantly impact fungal growth and the apparent activity of the test compound.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for solubilizing hydrophobic compounds for biological assays.[3] It is crucial to use the lowest possible concentration of DMSO, as it can exhibit toxicity to fungal cells at higher concentrations. A solvent toxicity control should always be included in the experimental setup.
-
Emulsification: For compounds that are difficult to dissolve, creating a stable emulsion using non-fungitoxic surfactants like Tween 80 or Tween 20 can be an effective strategy. The concentration of the surfactant should be carefully optimized and controlled for.
-
Nano-encapsulation: Advanced delivery systems, such as nano-encapsulation, can improve the stability and efficacy of hydrophobic compounds in aqueous environments.[1][4]
Experimental Protocols
Broth Microdilution Method for Hydrophobic Compounds
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][5][6] The following protocol is adapted for hydrophobic compounds and is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9][10][11][12]
Materials:
-
Test hydrophobic compound
-
Fungal isolate(s)
-
Sterile 96-well microtiter plates
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Solvent (e.g., DMSO)
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
Negative control (medium alone)
-
Solvent control (medium with the highest concentration of solvent used)
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and time.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast. This can be verified using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Preparation of Test Compound Dilutions:
-
Dissolve the hydrophobic compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of the solvent should typically not exceed 1% (v/v).[3]
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the test compound dilutions, positive control, and solvent control.
-
Seal the plates and incubate at the appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the growth control well.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.[9]
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Presentation:
The results of the broth microdilution assay should be summarized in a table format.
| Compound | Fungal Species | MIC (µg/mL) |
| Test Compound A | Candida albicans | 16 |
| Test Compound A | Aspergillus fumigatus | 32 |
| Fluconazole | Candida albicans | 2 |
| Amphotericin B | Aspergillus fumigatus | 1 |
Vapor Phase Antifungal Activity Assay
This method is particularly useful for volatile hydrophobic compounds, such as essential oils, as it assesses their activity through the vapor phase, mimicking potential applications in fumigation or atmospheric disinfection.[13][14][15][16][17][18]
Materials:
-
Test volatile hydrophobic compound
-
Fungal isolate(s)
-
Sterile Petri dishes (90 mm)
-
Appropriate agar medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile filter paper discs (e.g., 6 mm diameter)
-
Micropipette
-
Parafilm
Procedure:
-
Preparation of Fungal Plates:
-
Pour the sterile agar medium into the Petri dishes and allow it to solidify.
-
Inoculate the center of the agar plate with a specific amount of fungal spores or a small plug of mycelium from a fresh culture.
-
-
Application of Test Compound:
-
Place a sterile filter paper disc on the inside of the lid of the Petri dish.
-
Apply a known volume of the volatile hydrophobic compound onto the filter paper disc.
-
-
Incubation:
-
Seal the Petri dish with parafilm to prevent the escape of the volatile compounds.
-
Incubate the plates in an inverted position at the optimal temperature for fungal growth.
-
A control plate with a filter paper disc treated with a sterile solvent or water should be included.
-
-
Measurement of Fungal Growth Inhibition:
-
Measure the diameter of the fungal colony in both the test and control plates at regular intervals (e.g., every 24 hours) until the control plate is fully covered with mycelium.
-
Calculate the percentage of growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate and T is the average diameter of the fungal colony in the test plate.
-
-
Data Presentation:
The results of the vapor phase assay can be presented in a table showing the percentage of inhibition at different time points and concentrations.
| Compound | Concentration (µL/plate) | Fungal Species | Inhibition (%) after 48h |
| Test Compound B | 10 | Penicillium chrysogenum | 75 |
| Test Compound B | 20 | Penicillium chrysogenum | 100 |
Visualizations
Caption: Workflow for Broth Microdilution Assay.
Caption: Workflow for Vapor Phase Antifungal Assay.
Caption: General Mechanisms of Hydrophobic Antifungals.
References
- 1. Essential Oils: Antifungal activity and study methods | Moroccan Journal of Agricultural Sciences [techagro.org]
- 2. Essential Oils and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The Antifungal Activity of Essential Oils as Determined by Different Screening Methods | Semantic Scholar [semanticscholar.org]
Application Note: Purification of 2-Dodecyl-1,3-Benzothiazole by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 2-dodecyl-1,3-benzothiazole using silica gel column chromatography. The methodology is designed to separate the target compound from potential impurities generated during synthesis.
Introduction
This compound is a heterocyclic compound with a long alkyl chain, rendering it significantly non-polar. Column chromatography is a fundamental and widely used technique for the purification of such compounds in organic synthesis.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2] For non-polar compounds like this compound, a polar stationary phase, such as silica gel, is typically employed in conjunction with a non-polar mobile phase. The separation is achieved as more polar impurities adhere more strongly to the stationary phase, while the less polar target compound travels down the column more rapidly with the eluent.
Data Presentation
The successful purification of this compound by column chromatography is dependent on the careful selection of several parameters. The following table summarizes the recommended starting conditions for this purification.
| Parameter | Recommended Specification | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A standard, polar adsorbent suitable for the separation of non-polar to moderately polar compounds.[2] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A non-polar solvent system where the polarity can be gradually increased to elute the target compound and then any more polar impurities.[1][2] |
| Initial Eluent Composition | 100% Hexane | To elute very non-polar impurities first. |
| Elution Gradient | 0% to 10% Ethyl Acetate in Hexane | A gradual increase in polarity allows for the selective elution of the target compound. |
| Target Rf Value | 0.3 - 0.4 (in 5% Ethyl Acetate/Hexane) | An optimal Rf in this range on a TLC plate generally leads to good separation on a column.[1] |
| Column Dimensions | Dependent on sample size (e.g., 20-50:1 adsorbent to sample weight ratio)[2] | A higher ratio of adsorbent to sample provides better separation for closely related impurities.[2] |
| Detection Method | UV lamp (254 nm) for TLC analysis | Benzothiazole derivatives are typically UV active, allowing for easy visualization on TLC plates. |
Experimental Protocol
This protocol outlines the step-by-step procedure for the purification of this compound.
3.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Separatory funnel or gradient mixer
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
3.2. Column Preparation (Slurry Method)
-
Ensure the chromatography column is clean, dry, and mounted vertically. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in 100% hexane. The amount of silica should be approximately 20-50 times the weight of the crude sample.[2]
-
Gently pour the slurry into the column. Use additional hexane to rinse any remaining silica from the beaker into the column.
-
Continuously tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Open the stopcock to allow some solvent to drain, which will help in the packing process. Never let the top of the silica gel run dry.
-
Once the silica has settled, add a thin layer of sand on top to protect the silica bed from disruption during sample and eluent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
3.3. Sample Loading
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane or dichloromethane.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica gel, again ensuring the column does not run dry.
-
Add a small amount of the initial eluent (100% hexane) and allow it to be absorbed into the silica bed to wash any remaining sample from the column walls onto the silica.
3.4. Elution and Fraction Collection
-
Carefully fill the column with the initial eluent (100% hexane).
-
Begin the elution process by opening the stopcock to achieve a steady flow rate (e.g., 1-2 drops per second).
-
Start collecting fractions in separate tubes or flasks.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate in hexane. A stepwise or linear gradient can be employed.
-
Monitor the separation by collecting small aliquots from the eluting fractions and spotting them on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 5% ethyl acetate in hexane) and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (as determined by TLC).
3.5. Product Isolation
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Visualization
The following diagrams illustrate the key workflows and relationships in the purification process.
References
Application Notes and Protocols for Mass Spectrometry Analysis of 2-dodecyl-1,3-benzothiazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a detailed protocol and predicted fragmentation pattern for the analysis of 2-dodecyl-1,3-benzothiazole using electron ionization mass spectrometry (EI-MS). The information herein is intended to guide researchers in identifying this compound and understanding its behavior under typical EI-MS conditions. The fragmentation analysis is based on established principles of mass spectrometry, including benzylic cleavage and the McLafferty rearrangement.
Predicted Mass Spectrometry Fragmentation Pattern
The electron ionization mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern characterized by cleavage of the long alkyl chain. The molecular ion peak is anticipated, though its abundance may vary. The primary fragmentation pathways are predicted to be benzylic cleavage and a McLafferty-type rearrangement.
Key Predicted Fragmentation Pathways:
-
Benzylic Cleavage: The bond between the benzothiazole ring and the dodecyl chain is a likely site of cleavage. This is due to the stability of the resulting benzothiazolyl-methyl cation. This fragmentation is expected to produce a prominent ion.
-
McLafferty Rearrangement: The long dodecyl chain provides the necessary geometry for a McLafferty rearrangement to occur. This involves the transfer of a gamma-hydrogen from the alkyl chain to the benzothiazole ring, followed by the elimination of a neutral alkene molecule. This rearrangement is a common fragmentation pathway for long-chain alkyl-substituted aromatic and heterocyclic compounds.
The following table summarizes the predicted major fragment ions, their corresponding mass-to-charge ratios (m/z), and their proposed structures.
| m/z | Predicted Relative Abundance | Fragment Structure | Fragmentation Pathway |
| 303 | Moderate | [M]•+ (Molecular Ion) | - |
| 148 | Base Peak | C₈H₆NS⁺ | Benzylic Cleavage |
| 176 | Significant | C₁₀H₁₀NS⁺ | McLafferty Rearrangement |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines the standard procedure for acquiring an EI-MS spectrum of this compound.
1. Sample Preparation:
-
Dissolve a small amount (approximately 0.1-1 mg) of purified this compound in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
The final concentration should be approximately 10-100 µg/mL.
-
Ensure the sample is fully dissolved and free of any particulate matter. Filtration may be necessary if any solid is present.
2. Instrument Parameters:
The following are typical instrument settings for EI-MS analysis. These may need to be optimized depending on the specific instrument being used.
| Parameter | Recommended Setting |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 200-250 °C |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Mass Range | m/z 50-500 |
| Scan Speed | 1000-2000 amu/s |
| Inlet System | Direct Insertion Probe (DIP) or Gas Chromatography (GC) |
3. Data Acquisition:
-
Introduce the prepared sample into the mass spectrometer via the chosen inlet system.
-
If using a direct insertion probe, the sample is placed in a capillary tube and gradually heated to facilitate volatilization into the ion source.
-
If using a GC inlet, an appropriate GC method must be developed to ensure the compound elutes as a sharp peak.
-
Acquire the mass spectrum over the specified mass range.
4. Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and compare it to the predicted fragments in the table above.
-
Use the major fragment ions to confirm the structure of the compound.
Visualizing the Fragmentation Pathway
The following diagram illustrates the proposed fragmentation pathways of this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The logical flow of the experimental process is depicted below.
Caption: Workflow for MS analysis of small molecules.
Application Notes and Protocols for Assessing the Efficacy of 2-dodecyl-1,3-benzothiazole as a Biocide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for evaluating the biocidal efficacy of 2-dodecyl-1,3-benzothiazole, a lipophilic benzothiazole derivative. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing and can be adapted for specific research needs.
Introduction
This compound is a heterocyclic compound with a long alkyl chain, suggesting potential for membrane disruption and activity against a broad spectrum of microbes. Benzothiazole derivatives have been reported to exhibit significant antibacterial and antifungal properties. Their mechanisms of action are multifaceted, often involving the inhibition of essential microbial enzymes such as DNA gyrase and dihydroorotase, and the induction of apoptosis. This document provides detailed protocols to quantify the biocidal activity of this compound against relevant bacterial and fungal strains.
Data Presentation
Quantitative data from the following experimental protocols should be systematically recorded and presented in tabular format for clear interpretation and comparison.
Table 1: Antibacterial Efficacy of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) | Zone of Inhibition (mm) |
| Escherichia coli (ATCC 25922) | |||
| Staphylococcus aureus (ATCC 29213) | |||
| Pseudomonas aeruginosa (ATCC 27853) | |||
| Bacillus subtilis (ATCC 6633) | |||
| Positive Control (e.g., Ciprofloxacin) |
Table 2: Antifungal Efficacy of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Fungicidal Concentration (MFC) (µg/mL) | Zone of Inhibition (mm) |
| Candida albicans (ATCC 10231) | |||
| Aspergillus niger (ATCC 16404) | |||
| Positive Control (e.g., Fluconazole) |
Experimental Protocols
Due to the hydrophobic nature of this compound, careful consideration must be given to its solubilization to ensure accurate and reproducible results.
Preparation of Stock Solution
-
Solvent Selection : Given the long dodecyl chain, this compound is expected to be poorly soluble in aqueous media. A suitable organic solvent such as dimethyl sulfoxide (DMSO) should be used to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Procedure :
-
Accurately weigh the required amount of this compound.
-
Dissolve in the appropriate volume of DMSO.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL for bacteria)
-
Stock solution of this compound
-
Positive control antibiotic/antifungal
-
Solvent control (DMSO)
Protocol:
-
Dispense 100 µL of sterile growth medium into each well of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard 100 µL from the last well.
-
Prepare a standardized microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add 10 µL of the diluted inoculum to each well.
-
Include a positive control (standard antimicrobial), a negative control (medium only), and a solvent control (medium with the highest concentration of DMSO used).
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast or 72 hours for molds.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in no microbial growth on the agar plate.
Agar Disk Diffusion Assay (Zone of Inhibition)
This method assesses the extent of microbial growth inhibition by measuring the diameter of the zone of inhibition around a disk impregnated with the test compound.
Protocol:
-
Prepare a lawn of the test microorganism on an appropriate agar plate by evenly spreading a standardized inoculum.
-
Impregnate sterile filter paper disks (6 mm diameter) with a known concentration of the this compound solution.
-
Place the disks onto the surface of the agar.
-
Include positive control (standard antimicrobial) and solvent control disks.
-
Incubate the plates as described for the MIC assay.
-
Measure the diameter of the clear zone of no growth around each disk in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the biocidal efficacy of this compound.
Postulated Mechanism of Action
Troubleshooting & Optimization
optimization of reaction conditions for 2-alkyl-benzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-alkyl-benzothiazoles. The information is presented in a practical question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
Question: My reaction yield is consistently low when synthesizing 2-alkyl-benzothiazoles from 2-aminothiophenol and aliphatic aldehydes. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the synthesis of 2-alkyl-benzothiazoles are a common issue, often stemming from incomplete reaction, side product formation, or suboptimal reaction conditions. Here are several factors to consider and troubleshoot:
-
Formation of Stable Intermediates: The reaction between 2-aminothiophenol and aliphatic aldehydes can sometimes lead to the formation of a stable 2,3-dihydro-2-alkylbenzo[d]thiazole intermediate, which may not fully oxidize to the desired benzothiazole under certain conditions.[1]
-
Substrate Reactivity: Aliphatic aldehydes are often less reactive than their aromatic counterparts in this synthesis, which can result in lower yields.[2]
-
Catalyst and Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical parameters that can significantly impact the yield.
Troubleshooting Steps:
-
Introduce an Oxidation Step: If the formation of the dihydro-intermediate is suspected, a two-step procedure involving an explicit oxidation step can be employed. After the initial condensation of 2-aminothiophenol with the aliphatic aldehyde, the resulting 2,3-dihydro-2-alkylbenzo[d]thiazole can be oxidized using an agent like pyridinium chlorochromate (PCC) on silica gel.[1][3]
-
Optimize the Catalyst: Experiment with different catalytic systems. While some methods are catalyst-free, others benefit from catalysts such as H₂O₂/HCl, ZnO nanoparticles, or silica-supported nitric acid.[2][4] For instance, a 1:1:6:3 ratio of 2-aminothiophenol, aldehyde, H₂O₂, and HCl in ethanol at room temperature has been shown to produce excellent yields.[2][4]
-
Solvent Selection: The choice of solvent can influence reaction rates and yields. Dichloromethane (DCM) is commonly used for the initial condensation step, while ethanol is often employed in catalyzed reactions.[1][2] For certain catalyst systems, solvent-free conditions have also proven effective.[2]
-
Energy Input: Consider alternative energy sources such as microwave irradiation, which has been reported to significantly reduce reaction times and improve yields, sometimes in the absence of a solvent.[2][4] Ultrasound-assisted synthesis is another green and efficient alternative.
Question: I am observing the formation of an unexpected side product, 2,3-dihydro-2-alkylbenzo[d]thiazole. How can I prevent this and obtain my desired 2-alkyl-benzothiazole?
Answer:
The formation of 2,3-dihydro-2-alkylbenzo[d]thiazoles is a known side reaction, particularly when using aliphatic aldehydes.[1] This occurs because the intermediate formed after the initial condensation is relatively stable and may not spontaneously oxidize to the final benzothiazole product.
Strategies to Promote Formation of 2-Alkyl-Benzothiazole:
-
Two-Step Synthesis with Oxidation: The most direct way to address this is to perform the reaction in two distinct steps: first, the condensation to form the dihydro intermediate, followed by its oxidation. A common and effective method is the use of pyridinium chlorochromate (PCC) supported on silica gel as the oxidizing agent.[1][3]
-
Use of Oxidizing Agents in a One-Pot System: Incorporating an oxidizing agent directly into the one-pot reaction can promote the in-situ conversion of the dihydro intermediate. Systems such as H₂O₂/HCl can serve this purpose.[2][4]
-
Reaction Conditions: Higher temperatures and longer reaction times may favor the aromatization to the benzothiazole, but this needs to be balanced against potential degradation of reactants or products.
Question: I am having difficulty purifying my 2-alkyl-benzothiazole product. What are the common impurities and recommended purification techniques?
Answer:
Purification challenges in 2-alkyl-benzothiazole synthesis often arise from the presence of unreacted starting materials, the 2,3-dihydro intermediate, or other side products.
Common Impurities:
-
Unreacted 2-aminothiophenol or aliphatic aldehyde.
-
2,3-dihydro-2-alkylbenzo[d]thiazole.
-
Disulfides formed from the oxidation of 2-aminothiophenol.
Purification Strategies:
-
Column Chromatography: This is the most frequently cited method for obtaining high-purity 2-alkyl-benzothiazoles.[1][2] A common eluent system is a mixture of ethyl acetate and hexane.[1]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent can be an effective purification method.
-
Extraction: A standard aqueous workup can help to remove some water-soluble impurities and catalysts.
Many modern synthetic protocols aim for "greener" approaches that minimize the need for column chromatography by optimizing reaction conditions to achieve high conversion and selectivity.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of 2-alkyl-benzothiazoles?
A1: The most common and direct route involves the condensation of 2-aminothiophenol with an aliphatic aldehyde.[1] Other methods may utilize aliphatic carboxylic acids, nitriles, or other carbonyl-containing compounds.[5][6]
Q2: How does the choice of aliphatic aldehyde affect the reaction?
A2: The structure of the aliphatic aldehyde can influence the reaction yield. Generally, straight-chain aldehydes tend to give moderate to good yields, while more sterically hindered aldehydes might result in lower yields.[7] It has been consistently observed that aliphatic aldehydes provide lower yields compared to aromatic aldehydes in many synthetic protocols.[2]
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, significant research has focused on developing greener synthetic routes. These include:
-
Catalyst-free reactions: Some methods proceed without a catalyst, especially under melt conditions, although this is more effective for aromatic aldehydes.[1]
-
Use of green solvents: Water has been explored as a reaction medium.[8]
-
Alternative energy sources: Microwave and ultrasound-assisted syntheses can reduce reaction times, energy consumption, and often the need for solvents.[2][4]
-
Reusable catalysts: The use of solid-supported or recyclable catalysts is another key aspect of green chemistry in this field.[2][4]
Q4: Can this synthesis be performed as a one-pot reaction?
A4: Yes, many one-pot procedures have been developed for the synthesis of 2-substituted benzothiazoles.[9] For 2-alkyl derivatives, a one-pot approach is feasible, often involving the in-situ oxidation of the dihydro intermediate. However, for challenging substrates or to ensure high purity, a two-step approach with isolation of the intermediate may be preferable.[1][3]
Data Presentation: Optimization of Reaction Conditions
The following tables summarize quantitative data from various studies on the synthesis of 2-alkyl-benzothiazoles, highlighting the impact of different reaction parameters.
Table 1: Comparison of Catalytic Systems for the Synthesis of 2-Alkyl-Benzothiazoles
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp. | 45-60 min | 68-73 | [2] |
| ZnO NPs | Solvent-free | Room Temp. | 30 min | 79-91 | [2] |
| SiO₂–HNO₃ | Solvent-free | Shaking | Not specified | Excellent | [2] |
| None (Two-step) | DCM, then oxidant | Room Temp. | 1.5-2 h (step 1) | Good | [1] |
| Zn(OAc)₂·2H₂O | Solvent-free | 80 | 30-60 min | 67 (for isobutyraldehyde) | [7] |
Table 2: Influence of Energy Source on the Synthesis of 2-Alkyl-Benzothiazoles
| Energy Source | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Conventional Heating | Various | Various | Room Temp. - 140 | 30 min - 12 h | Variable | [2][6] |
| Microwave Irradiation | Charcoal/Silica gel | Solvent-free | Not specified | Not specified | 73-83 | [2] |
| Ultrasound Irradiation | FeCl₃/Mont. K-10 | Not specified | Not specified | 0.7-5 h | Not specified for alkyl | [2] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Alkyl-Benzothiazoles via a Dihydro Intermediate [1]
Step 1: Synthesis of 2-Alkyl-2,3-dihydrobenzo[d]thiazole
-
To a stirred solution of an aliphatic aldehyde (7.5 mmol) in dichloromethane (7.5 ml), add 4Å molecular sieves (5.0 g).
-
Add 2-aminothiophenol (0.63 g, 5.0 mmol) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 1.5–2 hours.
-
Monitor the reaction completion by TLC.
-
Filter the reaction mixture to remove the molecular sieves.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using 10% ethyl acetate/hexane as the eluent to obtain the 2-alkyl-2,3-dihydrobenzo[d]thiazole.
Step 2: Oxidation to 2-Alkyl-Benzothiazole
-
Prepare silica gel-supported pyridinium chlorochromate (PCC).
-
Dissolve the 2-alkyl-2,3-dihydrobenzo[d]thiazole (1.0 mmol) in dichloromethane (5.0 ml).
-
Add the silica gel-supported PCC (1.0 g) to the solution.
-
Stir the mixture at room temperature for 1 hour.
-
After completion of the reaction, filter the mixture through a bed of celite.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel with 10% ethyl acetate/hexane as the eluent to yield the pure 2-alkyl-benzothiazole.
Visualizations
Caption: A general experimental workflow for the synthesis of 2-alkyl-benzothiazoles.
Caption: A troubleshooting decision tree for addressing low yields in 2-alkyl-benzothiazole synthesis.
References
- 1. A simple and efficient route for synthesis of 2-alkylbenzothiazoles : Oriental Journal of Chemistry [orientjchem.org]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Benzothiazole synthesis [organic-chemistry.org]
- 6. Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. One-Pot Tandem Approach for the Synthesis of Benzothiazoles from Benzyl Halides [organic-chemistry.org]
Technical Support Center: Synthesis of 2-Dodecyl-1,3-benzothiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-dodecyl-1,3-benzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the condensation reaction between 2-aminothiophenol and lauric acid (or its derivatives).
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient heating, short reaction time, or an ineffective catalyst. | - Optimize reaction conditions: Increase the reaction temperature or prolong the reaction time. If using microwave irradiation, ensure appropriate power and time settings. - Catalyst selection: Polyphosphoric acid (PPA) is a common catalyst for this reaction. Ensure it is fresh and used in sufficient quantity. Alternative catalysts reported for similar reactions include L-proline under microwave conditions.[1] |
| Degradation of starting materials or product: 2-aminothiophenol is susceptible to oxidation. High reaction temperatures for prolonged periods can also lead to degradation. | - Use fresh starting materials: Ensure the 2-aminothiophenol is of high purity and has been stored under an inert atmosphere to prevent oxidation. - Control temperature: While heat is necessary, excessive temperatures can cause decomposition. Monitor the reaction temperature closely. | |
| Presence of a Major Impurity with a Higher Polarity than the Product | Incomplete cyclization of the intermediate amide: The reaction proceeds through an N-(2-mercaptophenyl)dodecanamide intermediate. Incomplete cyclization will result in this amide being a significant impurity. | - Increase reaction temperature/time: Driving the dehydration and cyclization to completion often requires more forcing conditions than the initial amide formation. - Ensure adequate catalyst: The catalyst (e.g., PPA) is crucial for the cyclization step. |
| Presence of a Disulfide Impurity | Oxidation of 2-aminothiophenol: The thiol group of 2-aminothiophenol can be oxidized to form a disulfide, especially in the presence of air. | - Perform the reaction under an inert atmosphere: Use nitrogen or argon to blanket the reaction mixture. - Use fresh 2-aminothiophenol: Older, discolored starting material is more likely to contain disulfide impurities. |
| Difficult Purification | Similar polarity of product and impurities: The long dodecyl chain makes the desired product quite non-polar. Unreacted lauric acid and the intermediate amide can have similar chromatographic behavior, making separation by column chromatography challenging. | - Optimize column chromatography: Use a shallow polarity gradient during elution to improve separation. - Consider alternative purification methods: Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may be effective. - Aqueous workup: A basic wash (e.g., with sodium bicarbonate solution) during the workup can help remove unreacted acidic starting materials like lauric acid. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from 2-aminothiophenol and lauric acid?
A1: The reaction is a condensation reaction. It proceeds in two main steps:
-
Amide Formation: The amino group of 2-aminothiophenol attacks the carbonyl carbon of lauric acid to form an N-(2-mercaptophenyl)dodecanamide intermediate.
-
Cyclization: The sulfur atom of the intermediate then attacks the amide carbonyl carbon, followed by dehydration (loss of a water molecule) to form the benzothiazole ring. This step is typically acid-catalyzed.
Q2: What are the most common side products in this synthesis?
A2: The most common side products are:
-
N-(2-mercaptophenyl)dodecanamide: This is the intermediate of the reaction. Its presence indicates incomplete cyclization.
-
Bis(2-aminophenyl) disulfide: This results from the oxidation of the 2-aminothiophenol starting material.
-
Unreacted starting materials: Residual 2-aminothiophenol and lauric acid may also be present.
Q3: What analytical techniques can be used to monitor the reaction and identify impurities?
A3:
-
Thin-Layer Chromatography (TLC): To monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any major impurities. The intermediate amide will have characteristic NH and SH protons that will be absent in the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product and identify the mass of any impurities.
-
Infrared (IR) Spectroscopy: To observe the disappearance of the N-H and S-H stretches from the starting material and the C=O stretch from the intermediate amide.
Q4: Are there greener alternatives to traditional heating methods for this synthesis?
A4: Yes, microwave-assisted synthesis has been reported for the condensation of 2-aminothiophenol with carboxylic acids.[2][3] This method can significantly reduce reaction times and may lead to higher yields.[2] Solvent-free conditions have also been explored.[2]
Quantitative Data Summary
While specific quantitative data for the synthesis of this compound is not extensively available in the general literature, data from syntheses of similar 2-alkyl/aryl-benzothiazoles can provide a useful benchmark.
| Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 2-Aminothiophenol and various fatty acids | P₄S₁₀, Microwave | 3-4 min | High | [2] |
| 2-Aminothiophenol and benzoic acid derivatives | Molecular Iodine, Solvent-free | 10 min | Excellent | [2] |
| 2-Aminothiophenol and carboxylic acids | L-proline, Microwave, Solvent-free | Not specified | Moderate to Good | [1] |
| 2-Aminothiophenol and carboxylic acids | None, Microwave, Solvent-free | 20 min | 30-92 | [3] |
Experimental Protocols
Protocol: Synthesis of 2-Alkyl-benzothiazoles via Microwave Irradiation
This protocol is a general representation based on literature for similar compounds.[2][3]
-
Reactant Mixture: In a microwave-safe reaction vessel, combine 2-aminothiophenol (1 equivalent) and the desired carboxylic acid (e.g., lauric acid, 1 equivalent).
-
Catalyst Addition (if applicable): Add the catalyst, such as P₄S₁₀ or L-proline, according to the specific literature procedure. Some procedures are catalyst-free.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature and time as determined by optimization or literature precedent.
-
Workup: After cooling, dissolve the reaction mixture in an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 2-alkyl-benzothiazole.
Visualizations
Caption: Main reaction pathway and a key side reaction.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Purifying Lipophilic Benzothiazole Derivatives
Welcome to the technical support center for the purification of lipophilic benzothiazole derivatives. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: My lipophilic benzothiazole derivative is streaking on the silica TLC plate. What does this mean and how can I fix it?
A: Streaking on a TLC plate often indicates that the compound is too polar for the chosen solvent system, is interacting too strongly with the acidic silica gel, or the sample is overloaded. Given the lipophilic nature of benzothiazole derivatives, streaking is more likely due to interactions with the silica.
Troubleshooting Steps:
-
Reduce Polarity: While seeming counterintuitive, sometimes a less polar solvent can improve the spot shape for certain lipophilic compounds.
-
Add a Neutralizing Agent: Add a small amount (0.5-2%) of triethylamine (Et3N) or ammonia to the eluent. This will neutralize the acidic sites on the silica gel that may be strongly interacting with your compound, especially if it has basic nitrogen atoms.[1]
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Use a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which can prevent strong interactions with acid-sensitive compounds.[2]
-
Check Sample Concentration: Ensure you are not overloading the TLC plate, as this can cause streaking regardless of the solvent system.
Q2: I'm having trouble separating my product from a nonpolar impurity during column chromatography. How can I improve the separation?
A: Co-elution of compounds with similar polarities is a common challenge. Improving separation requires optimizing the mobile phase to exploit subtle differences in their properties.
Troubleshooting Steps:
-
Decrease Solvent Polarity: A less polar mobile phase will increase the retention time of both compounds on the silica column, potentially allowing for better separation.[2] The goal is to find a solvent system that yields a retention factor (Rf) between 0.25 and 0.35 on the TLC plate.[3]
-
Change Solvent Selectivity: Switch one of the solvents in your mobile phase for another with a different polarity and chemical nature. For instance, if you are using ethyl acetate/hexane, try switching to diethyl ether/hexane or dichloromethane/hexane.[1][4] Different solvents interact differently with your compounds, which can alter their relative elution order.
-
Use a Gradient Elution: Start with a very nonpolar solvent system and gradually increase the polarity during the column run. This can help to first elute the less retained impurity, followed by your target compound.
Diagram: Troubleshooting Poor Column Chromatography Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
Q3: My lipophilic compound "oils out" instead of crystallizing during recrystallization. What should I do?
A: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid crystal lattice. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.
Troubleshooting Steps:
-
Slow Cooling: Allow the solution to cool to room temperature very slowly and without disturbance before moving it to an ice bath.[5][6] Rapid cooling favors oil formation over crystal nucleation.
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Add More Solvent: The concentration of your compound might be too high. Add a small amount of additional hot solvent to the oiled mixture to redissolve it, then attempt to cool it slowly again.
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Change Solvent System: Your compound may be too soluble in the chosen solvent. Try a solvent pair, where your compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Dissolve the compound in a minimum of the hot "good" solvent, and then add the "bad" solvent dropwise until the solution becomes slightly cloudy.[5]
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Induce Crystallization: If the solution is supersaturated, scratching the inside of the flask with a glass rod just below the liquid surface can create nucleation sites for crystal growth.[6] Adding a "seed crystal" from a previously purified batch can also initiate crystallization.[6]
Data Presentation: Solvent Systems
The selection of an appropriate solvent system is critical for the successful purification of lipophilic benzothiazole derivatives by column chromatography. The following tables provide starting points for solvent selection based on compound polarity.
Table 1: Common Two-Component Solvent Systems for Normal-Phase Chromatography [1][4]
| Polarity of Compound | Recommended Solvent System (Nonpolar/Polar) | Typical Starting Ratio (v/v) |
| Very Nonpolar | Hexane / Diethyl Ether | 95:5 to 98:2 |
| Nonpolar | Hexane / Ethyl Acetate | 90:10 to 80:20 |
| Moderately Polar | Hexane / Ethyl Acetate | 70:30 to 50:50 |
| Polar | Dichloromethane / Methanol | 98:2 to 95:5 |
Table 2: Common Solvent Pairs for Recrystallization of Nonpolar Compounds [5]
| "Good" Solvent (Soluble) | "Bad" Solvent (Insoluble) |
| Dichloromethane | Hexane |
| Acetone | Water |
| Diethyl Ether | Petroleum Ether |
| Toluene | Hexane |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the column and allow the silica to settle into a packed bed. Use gentle air pressure to push the excess solvent through until the solvent level is just above the silica bed.
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Sample Loading: Dissolve your crude benzothiazole derivative in a minimal amount of a suitable solvent (ideally the column eluent or a slightly more polar solvent like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
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Elution: Begin eluting with the chosen solvent system, starting with a low polarity.[2] Collect fractions and monitor the elution of your compound using TLC.
-
Gradient (Optional): If necessary, gradually increase the polarity of the eluent to elute more strongly retained compounds.
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Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair in which your compound has high solubility when hot and low solubility when cold.[7]
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Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the compound just dissolves.[6]
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Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity to remove them.
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Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature, then place it in an ice bath to maximize crystal formation.[5][7]
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
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Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[5][6]
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Drying: Allow the crystals to dry completely to remove any residual solvent.
Diagram: Purification Method Selection
Caption: A workflow for selecting an appropriate purification method.
References
Technical Support Center: Synthesis of 2-Alkyl-Benzothiazoles via Phase Transfer Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) for the synthesis of 2-alkyl-benzothiazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-alkyl-benzothiazoles using phase transfer catalysis.
Question: Why is my reaction yield consistently low?
Answer: Low yields in the PTC synthesis of 2-alkyl-benzothiazoles can stem from several factors. A systematic approach to troubleshooting is recommended.
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Suboptimal Catalyst: The choice of the phase transfer catalyst is critical. The efficiency of the catalyst depends on its ability to transfer the reacting anion from the aqueous phase to the organic phase.
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Troubleshooting Tip: Screen a variety of quaternary ammonium salts (e.g., tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI), Aliquat 336®) or crown ethers. The lipophilicity of the catalyst should be suitable for the specific solvent system.
-
-
Incorrect Base: The strength and concentration of the base are crucial for the deprotonation of the precursor, but an excessively strong base can lead to side reactions.
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Troubleshooting Tip: If using a strong base like NaOH, try varying the concentration. In some cases, a weaker base like potassium carbonate (K₂CO₃) might be sufficient and can minimize side reactions.
-
-
Poor Stirring: Inefficient mixing leads to a small interfacial area between the aqueous and organic phases, hindering the transfer of the reacting species by the catalyst.
-
Troubleshooting Tip: Ensure vigorous and constant stirring throughout the reaction. Mechanical stirring is often more effective than magnetic stirring for two-phase systems.
-
-
Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the occurrence of side reactions.
-
Troubleshooting Tip: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote decomposition of the catalyst or the formation of byproducts. Start with room temperature and gradually increase it.
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Question: I am observing the formation of significant side products. How can I improve the selectivity?
Answer: The formation of side products is a common challenge. Identifying the nature of the side products through analytical techniques like TLC, GC-MS, or NMR is the first step.
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Dehydrohalogenation of the Alkylating Agent: A common side reaction is the elimination of HX from the alkyl halide, especially with secondary and tertiary halides, leading to the formation of alkenes.[1]
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Troubleshooting Tip: Use a milder base or a lower concentration of the base.[1] Employing a less polar solvent can also sometimes suppress this side reaction.
-
-
N-alkylation vs. S-alkylation: In precursors with multiple nucleophilic sites, such as 2-mercaptobenzothiazole, both N-alkylation and S-alkylation can occur.
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Troubleshooting Tip: The choice of solvent and base can influence the selectivity. Aprotic solvents often favor S-alkylation. The hardness/softness of the alkylating agent can also play a role.
-
-
Over-alkylation: In some cases, the product itself can be further alkylated, leading to undesired byproducts.
-
Troubleshooting Tip: Use a stoichiometric amount of the alkylating agent. Monitor the reaction progress closely using TLC or GC and stop the reaction once the desired product is predominantly formed.
-
Question: My phase transfer catalyst seems to be decomposing during the reaction. What can I do?
Answer: Catalyst stability can be an issue, especially at elevated temperatures or in the presence of strong bases.
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Catalyst Degradation (Hofmann Elimination): Quaternary ammonium salts can undergo Hofmann elimination at high temperatures in the presence of a strong base.
-
Troubleshooting Tip: Use a more thermally stable catalyst, such as those with longer alkyl chains or phosphonium salts. Alternatively, try to conduct the reaction at a lower temperature, even if it requires a longer reaction time.
-
-
Catalyst Poisoning: Certain functional groups or impurities in the starting materials can "poison" the catalyst, rendering it inactive.
-
Troubleshooting Tip: Ensure the purity of your starting materials and solvents. Pre-treatment of the starting materials to remove potential inhibitors might be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the phase transfer catalyzed synthesis of 2-alkyl-benzothiazoles?
A1: The reaction typically involves the deprotonation of a suitable benzothiazole precursor (e.g., 2-mercaptobenzothiazole) by a base in the aqueous phase. The phase transfer catalyst then transports the resulting anion into the organic phase, where it reacts with the alkylating agent. The catalyst then returns to the aqueous phase to repeat the cycle.
Q2: How do I choose the right solvent system for my PTC reaction?
A2: The solvent system should be a two-phase system, typically consisting of water and a non-polar organic solvent (e.g., toluene, dichloromethane, or hexane). The organic solvent should dissolve the alkylating agent and the benzothiazole substrate, while the base is dissolved in the aqueous phase. The choice of the organic solvent can also influence the reaction rate and selectivity.
Q3: Can I reuse the phase transfer catalyst?
A3: In many cases, the phase transfer catalyst can be recovered from the organic phase at the end of the reaction and reused. However, its activity may decrease after several cycles due to gradual decomposition or loss during workup.
Q4: What are the safety precautions I should take when running a PTC reaction?
A4: Standard laboratory safety procedures should be followed. Many alkylating agents are toxic and should be handled in a fume hood. Concentrated bases are corrosive. The reaction may be exothermic, so proper temperature control is important.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 2-alkyl-benzothiazoles via phase transfer catalysis. These values are illustrative and may require optimization for specific substrates and desired outcomes.
| Parameter | Typical Range | Notes |
| Substrate Concentration | 0.1 - 1.0 M | Higher concentrations can increase the reaction rate but may also lead to side reactions. |
| Alkylating Agent | 1.0 - 1.5 equivalents | A slight excess of the alkylating agent is often used to ensure complete conversion of the substrate. |
| Base | NaOH, KOH, K₂CO₃ | The choice and concentration depend on the acidity of the substrate and the stability of the alkylating agent. |
| Phase Transfer Catalyst | 1 - 10 mol% | Higher catalyst loading can increase the rate but also the cost. |
| Solvent System | Toluene/Water, DCM/Water | The choice of organic solvent can affect the solubility of the reactants and the catalyst. |
| Temperature | Room Temperature - 80 °C | Higher temperatures can accelerate the reaction but may also lead to catalyst degradation. |
| Reaction Time | 2 - 24 hours | Monitored by TLC or GC until completion. |
| Yield | 70 - 95% | Highly dependent on the optimization of all reaction parameters. |
Experimental Protocols
General Procedure for the Phase Transfer Catalyzed Synthesis of a 2-Alkyl-Benzothiazole:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the benzothiazole precursor (1.0 eq.), the phase transfer catalyst (e.g., TBAB, 5 mol%), and the organic solvent (e.g., toluene).
-
Addition of Base: In a separate beaker, prepare a solution of the base (e.g., 2.0 eq. of NaOH) in water. Add the aqueous base solution to the reaction mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add the alkylating agent (1.1 eq.) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of 2-alkyl-benzothiazoles via PTC.
Caption: Generalized mechanism of phase transfer catalysis for 2-alkylation of benzothiazoles.
Caption: Troubleshooting decision tree for PTC synthesis of 2-alkyl-benzothiazoles.
References
scaling up the synthesis of 2-dodecyl-1,3-benzothiazole for industrial applications
Technical Support Center: Industrial Synthesis of 2-Dodecyl-1,3-benzothiazole
This guide is intended for researchers, scientists, and drug development professionals involved in the synthesis of this compound. It provides detailed troubleshooting advice, frequently asked questions, comparative data on synthesis protocols, and a detailed experimental procedure to address challenges encountered during laboratory and industrial-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on an industrial scale? A1: The most prevalent and industrially viable method is the condensation reaction between 2-aminothiophenol and lauric acid (dodecanoic acid) or its derivatives (e.g., acyl chlorides, esters). This method is favored for its high atom economy and the availability of starting materials. Alternative strategies include reactions with aldehydes followed by oxidation, though these can be less direct for a long-chain alkyl substituent.
Q2: What are the key challenges when scaling up this synthesis? A2: Key challenges include:
-
Reaction Kinetics and Heat Management: The condensation reaction is often endothermic initially (requiring heat to remove water) but can have exothermic potential depending on the catalyst and conditions. Managing heat transfer in large reactors is critical.
-
Water Removal: The formation of the benzothiazole ring from a carboxylic acid and 2-aminothiophenol releases water. Efficient removal of this water is necessary to drive the reaction to completion and prevent side reactions.
-
Product Purification: Separating the final product from unreacted lauric acid, starting materials, and any by-products can be challenging at a large scale.
-
Solvent Selection: Identifying a solvent that is effective for the reaction, safe for industrial use, and easy to recover is a crucial consideration. Some modern approaches explore solvent-free or "green" solvent conditions.
Q3: Which catalysts are recommended for this reaction? A3: A variety of catalysts can be used. For industrial applications, heterogeneous catalysts are often preferred as they are easily separated from the reaction mixture. Examples include silica gel mixed with methanesulfonic acid. For smaller scales or specific applications, catalysts like P4S10 under microwave irradiation have been shown to be effective and rapid. Catalyst-free methods under high temperatures are also common but may require more energy and longer reaction times.
Q4: What safety precautions should be taken when working with 2-aminothiophenol? A4: 2-aminothiophenol is toxic and has a strong, unpleasant odor. It is readily oxidized in the air. All handling should be performed in a well-ventilated fume hood, and personnel should wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For scale-up operations, a closed-system reactor is essential to contain vapors and prevent oxidation.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis.
| Problem / Question | Potential Cause(s) | Recommended Solution(s) |
| Q5: Why is my reaction yield consistently low? | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Water Not Removed: The equilibrium is not shifted towards the product. 3. Starting Material Degradation: 2-aminothiophenol can oxidize. 4. Sub-optimal Catalyst: The chosen catalyst may not be efficient. | 1. Optimize Conditions: Gradually increase reaction time and/or temperature. Monitor reaction progress using TLC or HPLC. 2. Use a Dean-Stark Trap: For solvent-based reactions, use a Dean-Stark apparatus to azeotropically remove water. For solvent-free reactions, apply a vacuum or use a drying agent. 3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol. 4. Screen Catalysts: Test alternative catalysts. Consider a switch from a thermal, catalyst-free method to a catalyzed one. |
| Q6: The final product is dark brown or black. How can I get a cleaner, light-colored product? | 1. Oxidation: 2-aminothiophenol or the intermediate is oxidizing. 2. High Temperature: Reaction temperature may be too high, causing thermal degradation and tar formation. | 1. Inert Atmosphere: Ensure the reaction and work-up are performed under an inert gas blanket. 2. Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time or a more efficient catalyst. 3. Purification: Use activated carbon (charcoal) treatment during the work-up, followed by recrystallization or column chromatography. |
| Q7: How do I effectively remove unreacted lauric acid from the final product? | Acidic Nature of Starting Material: Lauric acid is a carboxylic acid and will be carried through a standard work-up. | 1. Base Wash: During the work-up, wash the organic layer with a mild basic solution like 5% sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3). The lauric acid will be deprotonated to its carboxylate salt and move into the aqueous layer. 2. Recrystallization: Choose a solvent system where the benzothiazole product has lower solubility than lauric acid at cold temperatures (e.g., ethanol, isopropanol). |
| Q8: My reaction has stalled and is not proceeding to completion. What should I do? | 1. Catalyst Deactivation: The catalyst may have lost its activity. 2. Insufficient Water Removal: Water buildup has stopped the forward reaction. | 1. Add Fresh Catalyst: If using a homogeneous catalyst, consider adding another portion. For heterogeneous catalysts, this is more difficult and indicates the catalyst may not be robust enough for the conditions. 2. Improve Water Removal: If using a Dean-Stark trap, ensure the solvent is refluxing at the correct rate. For vacuum methods, ensure the system is leak-free. |
Data Presentation: Comparison of Synthesis Conditions
The following table summarizes various reported conditions for the synthesis of 2-substituted benzothiazoles, providing a basis for comparison and optimization.
| Reactants | Catalyst / Method | Solvent | Temperature | Time | Yield (%) | Reference |
| 2-Aminothiophenol + Benzaldehydes | Ultrasonic Probe Irradiation | None | Room Temp. | 20 min | 65-83% | |
| 2-Aminothiophenol + Fatty Acids | P4S10 / Microwave | None | N/A | 3-4 min | High Yield | |
| 2-Aminothiophenol + Aldehydes | ZnO NPs | Ethanol/Neat | Room Temp. | 20-30 min | 76-96% | |
| 2-Aminothiophenol + Aldehydes | SnP2O7 | N/A | N/A | 8-35 min | 87-95% | |
| 2-Aminothiophenol + Carboxylic Acids | Methanesulfonic acid / Silica gel | N/A | N/A | N/A | High Yield | |
| 2-Aminothiophenol + Lauric Acid | Calcium Hydroxide | Hexane-Isopropanol | 80 °C | 2 hours | 83.33% (Conversion) |
Experimental Protocol: Synthesis of this compound
This protocol describes a standard laboratory procedure for the condensation of 2-aminothiophenol with lauric acid.
Materials:
-
2-Aminothiophenol (1.0 eq)
-
Lauric Acid (1.05 eq)
-
Toluene
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon gas supply
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Setup: Assemble the flask with the Dean-Stark trap and condenser under a nitrogen atmosphere.
-
Charging Reactor: To the flask, add 2-aminothiophenol (1.0 eq), lauric acid (1.05 eq), and toluene (approx. 2 mL per mmol of 2-aminothiophenol).
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap as it is formed.
-
Monitoring: Continue refluxing until no more water is collected in the trap (typically 4-8 hours). The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution (2x) to remove unreacted lauric acid, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
-
Purification:
-
The crude product (a waxy solid or oil) can be purified by recrystallization from a suitable solvent like ethanol or by vacuum distillation if necessary.
-
Visualizations
Troubleshooting Workflow for Benzothiazole Synthesis
The following diagram outlines a logical workflow for addressing common issues encountered during the synthesis of this compound.
Validation & Comparative
The Role of Alkyl Chain Length: A Comparative Guide to Benzothiazole-Based Corrosion Inhibitors
A detailed analysis of 2-dodecyl-1,3-benzothiazole and its counterparts reveals the critical influence of molecular structure on corrosion inhibition efficiency. While direct comparative studies are limited, a comprehensive review of existing research on various benzothiazole derivatives provides valuable insights into their performance, with a particular focus on the impact of alkyl chain substituents.
Benzothiazole and its derivatives have long been recognized as effective corrosion inhibitors for a variety of metals and alloys, including mild steel, copper, and galvanized steel.[1][2] Their efficacy stems from the presence of nitrogen and sulfur heteroatoms and the aromatic benzothiazole ring, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3] This guide provides a comparative overview of this compound and other key benzothiazole derivatives, supported by experimental data and detailed methodologies.
Performance Comparison of Benzothiazole Derivatives
The length of the alkyl chain at the 2-position of the benzothiazole ring appears to play a significant role in the corrosion inhibition performance. While specific data for this compound is not abundant in publicly available literature, studies on derivatives with varying alkyl chain lengths, such as 2-mercaptobenzothiazole (2-MBT) and 2-(octadecylthio)benzothiazole, offer strong indications of this trend. Longer alkyl chains can enhance the formation of a dense, hydrophobic protective layer on the metal surface, thereby improving corrosion resistance.
Below are tables summarizing the performance of various benzothiazole derivatives as corrosion inhibitors, based on available experimental data.
Table 1: Corrosion Inhibition Efficiency of Benzothiazole Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 2-Mercaptobenzothiazole (2-MBT) | Galvanised Steel | 0.1 M NaCl | 1 mM | 81 | [4] |
| 2-Aminobenzothiazole (2-ABT) | Galvanised Steel | 0.1 M NaCl | 1 mM | Not specified, but lower than 2-MBT | [4] |
| (Z)-5-(4-chlorobenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (CBTMT) | Mild Steel | 15% HCl | 150 ppm | 95.8 | [5] |
| (Z)-5-(4-methoxybenzylidene)-3-(benzo[d]thiazol-2-yl)-2-(4-methoxyphenyl)thiazolidine-4-one (MBTMT) | Mild Steel | 15% HCl | 150 ppm | 97.5 | [5] |
| 2-(n-hexylamino)-4-(3'-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC6T) | Steel | 1 M HCl | Not specified | High | [6] |
| 2-(n-octylamino)-4-(3'-N,N-dimethylamino-propyl)amino-6-(benzothiazol-2-yl)thio-1,3,5-s-triazine (BTC8T) | Steel | 1 M HCl | Not specified | High | [6] |
Table 2: Electrochemical Parameters for Benzothiazole Derivatives on Steel
| Inhibitor | Metal | Corrosive Medium | Concentration | Rct (Ω·cm²) | icorr (µA/cm²) | Reference |
| 2-Mercaptobenzothiazole (2-MBT) | Galvanised Steel | 0.1 M NaCl | 1 mM | 1489 | Not specified | [4] |
| 2-Aminobenzothiazole (2-ABT) | Galvanised Steel | 0.1 M NaCl | 1 mM | 623 | Not specified | [4] |
| 1-dodecyl-3-phenylquinoxalin-2(1H)-one (QO12) | Carbon Steel | 1 M HCl | 0.001 M | Not specified | 51.55 | [7] |
Experimental Methodologies
The data presented in this guide are derived from various experimental techniques commonly used to evaluate the performance of corrosion inhibitors.
Weight Loss Method
This gravimetric method involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specific duration. The difference in weight loss between the inhibited and uninhibited samples is used to calculate the inhibition efficiency.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface. By applying a small amplitude AC signal over a range of frequencies, the impedance of the system is measured. The charge transfer resistance (Rct) is a key parameter obtained from EIS, which is inversely proportional to the corrosion rate. A higher Rct value indicates better corrosion inhibition.
Potentiodynamic Polarization
This technique involves scanning the potential of the metal sample and measuring the resulting current. The corrosion potential (Ecorr) and corrosion current density (icorr) are determined from the polarization curves. A lower icorr value in the presence of an inhibitor signifies a reduction in the corrosion rate.
Mechanism of Corrosion Inhibition
The corrosion inhibition by benzothiazole derivatives is primarily attributed to their adsorption on the metal surface. This adsorption can occur through physical (electrostatic) or chemical (covalent bonding) interactions. The nitrogen and sulfur atoms in the benzothiazole ring act as active centers for adsorption.
The proposed mechanism involves the following steps:
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Diffusion: The inhibitor molecules diffuse from the bulk solution to the metal surface.
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Adsorption: The inhibitor molecules adsorb onto the metal surface, forming a protective film. The nature and strength of this adsorption depend on the molecular structure of the inhibitor, the nature of the metal, and the corrosive environment.
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Barrier Formation: The adsorbed inhibitor film acts as a physical barrier, isolating the metal from the corrosive species in the solution. This film can also alter the electrochemical reactions at the metal surface, thereby reducing the corrosion rate.
The length of the alkyl chain in 2-substituted benzothiazoles, such as the dodecyl group in this compound, is expected to enhance the barrier properties of the adsorbed film. The long hydrocarbon chain creates a more compact and hydrophobic layer, further preventing the ingress of corrosive agents.
Caption: Generalized mechanism of corrosion inhibition by benzothiazole derivatives.
Experimental Workflow for Inhibitor Evaluation
The evaluation of a potential corrosion inhibitor typically follows a systematic workflow, as depicted in the diagram below.
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibitory behaviour and adsorption stability of benzothiazole derivatives as corrosion inhibitors towards galvanised steel - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Experimental and theoretical investigation on the anti-corrosion characteristics of pyridine-substituted benzothiazole derivatives for mild steel in aqueous HCl - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Inhibitory effect of some benzothiazole derivatives on corrosion of mild steel: A computational study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
comparative study of the antimicrobial efficacy of 2-alkyl-benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial efficacy of 2-alkyl-benzothiazoles, a class of heterocyclic compounds that have garnered significant interest for their potential as antimicrobial agents. While the broader class of 2-substituted benzothiazoles has been extensively studied, this guide will focus on derivatives bearing alkyl groups at the 2-position, summarizing available experimental data and outlining the methodologies used for their evaluation.
Data Presentation: Comparative Antimicrobial Activity
Table 1: Minimum Inhibitory Concentration (MIC) of Various 2-Substituted Benzothiazoles
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-(5-cyan-1,6-dihydro-6-oxo-4-arylpyrimidin-2-ylthio)-N-(6-substituted benzo[d]thiazol-2-yl)acetamide derivatives | Bacillus subtilis | >100 | [1] |
| Staphylococcus aureus | >100 | [1] | |
| Escherichia coli | >100 | [1] | |
| Candida albicans | >100 | [1] | |
| 2-imino-3-(6-substituted benzo[d]thiazol-2-yl)-5-(4-(un)substituted arylidenyl)thiazolidin-4-one derivatives | Bacillus subtilis | 12.5 - 50 | [1] |
| Staphylococcus aureus | 12.5 - 50 | [1] | |
| Escherichia coli | 25 - 100 | [1] | |
| Candida albicans | 6.25 - 25 | [1] | |
| 2-[4-(azepan-1-yl) but-2-yn-1-yl]-1,3-benzothiazole | Staphylococcus aureus | 15.62 | [2] |
| Candida albicans | 15.62 | [2] | |
| 2-[4-(2,6-dimethylpiperidin-1-yl)but-2-yn-1-yl]-1,3-benzothiazole | Pseudomonas aeruginosa | 31.25 | [2] |
| Novel 2-benzimidazolyl and 2-benzothiazolyl substituted benzo[b]thieno-2-carboxamides | Staphylococcus aureus | 2 - >128 | [3] |
| Enterococcus faecalis | 8 - >128 | [3] | |
| Escherichia coli | 16 - >128 | [3] | |
| Moraxella catarrhalis | 32 - >128 | [3] |
Table 2: Zone of Inhibition of Various 2-Substituted Benzothiazoles
| Compound | Test Organism | Concentration | Zone of Inhibition (mm) | Reference |
| 2-[2,4-bis(n-propylamino)thiazol-5-oyl]benzothiazole | Escherichia coli | Not Specified | 9 | [4] |
| Klebsiella pneumoniae | Not Specified | 10 | [4] | |
| Pseudomonas aeruginosa | Not Specified | 9 | [4] | |
| Bacillus subtilis | Not Specified | 9 | [4] | |
| Staphylococcus aureus | Not Specified | 10 | [4] | |
| 2-[2,4-bis(n-butylamino)thiazol-5-oyl]benzothiazole | Escherichia coli | Not Specified | 10 | [4] |
| Klebsiella pneumoniae | Not Specified | 11 | [4] | |
| Pseudomonas aeruginosa | Not Specified | 10 | [4] | |
| Bacillus subtilis | Not Specified | 10 | [4] | |
| Staphylococcus aureus | Not Specified | 11 | [4] | |
| Nitro- and amino-substituted 2-benzimidazolyl and 2-benzothiazolyl benzo[b]thieno-2-carboxamides | Staphylococcus aureus | Not Specified | Not Specified | [3] |
| Enterococcus faecalis | Not Specified | Not Specified | [3] | |
| Escherichia coli | Not Specified | Not Specified | [3] | |
| Moraxella catarrhalis | Not Specified | Not Specified | [3] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the antimicrobial efficacy of 2-alkyl-benzothiazoles.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6]
-
Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically equivalent to a 0.5 McFarland turbidity standard.[7]
-
Serial Dilution of Test Compound: The 2-alkyl-benzothiazole derivative is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours) for the test microorganism.[5]
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.[5]
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the test compound.[2][8]
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify. The surface of the agar should be dry before inoculation.[2]
-
Inoculation: A standardized suspension of the test bacterium (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the entire surface of the agar plate to create a lawn of bacteria.[7]
-
Application of Disks: Sterile filter paper disks are impregnated with a known concentration of the 2-alkyl-benzothiazole derivative. The disks are then placed on the surface of the inoculated agar plate using sterile forceps. The disks should be placed at a sufficient distance from each other to prevent overlapping of the inhibition zones.[7]
-
Incubation: The plates are inverted and incubated under appropriate conditions (e.g., 37°C for 16-24 hours).[4]
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete growth inhibition around each disk is measured in millimeters. The size of the zone is indicative of the susceptibility of the microorganism to the test compound.[7]
Mandatory Visualization
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the typical workflow for evaluating the antimicrobial efficacy of 2-alkyl-benzothiazoles using both the broth microdilution and disk diffusion methods.
Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase
Several studies suggest that benzothiazole derivatives exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme involved in DNA replication and repair.[9][10] The following diagram illustrates this proposed mechanism.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. asm.org [asm.org]
- 3. Antibacterial and antiproliferative activity of novel 2-benzimidazolyl- and 2-benzothiazolyl-substituted benzo[b]thieno-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. grownextgen.org [grownextgen.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 9. Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antifungal Efficacy of 2-dodecyl-1,3-benzothiazole and Fluconazole
An Objective Comparison for Researchers and Drug Development Professionals
In the ever-evolving landscape of antifungal drug discovery, the exploration of novel chemical scaffolds with potent and broad-spectrum activity is paramount. This guide provides a comparative analysis of the well-established antifungal agent, fluconazole, and the investigational compound, 2-dodecyl-1,3-benzothiazole. While extensive data is available for fluconazole, a widely used triazole antifungal, information regarding the specific antifungal properties of this compound is not currently available in peer-reviewed literature. Therefore, this comparison will juxtapose the known antifungal profile of fluconazole with the reported activities of structurally related 2-substituted benzothiazole derivatives to infer the potential of this compound as an antifungal agent.
Quantitative Antifungal Activity
Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's efficacy. The following tables summarize the in vitro activity of fluconazole against common fungal pathogens and the reported activities for various 2-substituted benzothiazole derivatives.
Table 1: Antifungal Activity of Fluconazole
| Fungal Species | MIC Range (µg/mL) |
| Candida albicans | 0.25 - 2[1] |
| Candida glabrata | 32 (MIC90)[1] |
| Candida parapsilosis | 2 (MIC90)[1] |
| Candida tropicalis | 2 (MIC90)[1] |
| Cryptococcus neoformans | 0.125 - 16 |
| Aspergillus fumigatus | Intrinsically resistant (MIC often ≥64)[2][3] |
| Aspergillus flavus | 128 (MIC50)[4] |
Table 2: Antifungal Activity of Various 2-Substituted Benzothiazole Derivatives
| Benzothiazole Derivative | Fungal Species | MIC (µg/mL) |
| Compound 14p (amide-imidazole scaffold) | Candida albicans | 0.125 - 2[5] |
| Compound 14p (amide-imidazole scaffold) | Cryptococcus neoformans | 0.125 - 2[5] |
| Compound 6m (modified FTR1335 scaffold) | Cryptococcus neoformans | < Fluconazole[6] |
| Compound 6m (modified FTR1335 scaffold) | Candida glabrata | < Fluconazole[6] |
| Benzothiazole-thiazole hybrids | Candida albicans | 3.90 (for Fluconazole as reference)[7] |
Mechanism of Action
Fluconazole: Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.
Figure 1: Mechanism of action of fluconazole.
This compound and Derivatives: The precise mechanism of action for this compound is unknown. However, studies on other benzothiazole derivatives suggest that they may also target the ergosterol biosynthesis pathway. For instance, some benzothiazole compounds with an amide-imidazole scaffold have been shown to potentially inhibit CYP51, indicating a similar mechanism to fluconazole.[5] The long dodecyl chain of this compound would significantly increase its lipophilicity, which could enhance its interaction with the fungal cell membrane and potentially other cellular targets.
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is performed following standardized methodologies to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted guidelines.
Broth Microdilution Method (CLSI M27 for Yeasts and M38 for Filamentous Fungi): [8]
This method involves preparing a serial two-fold dilution of the antifungal agent in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under specific conditions (temperature and duration), and the MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control.
References
- 1. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspergillus fumigatus Intrinsic Fluconazole Resistance Is Due to the Naturally Occurring T301I Substitution in Cyp51Ap - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. brieflands.com [brieflands.com]
- 5. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CLSI - New and Updated Antifungal Microbiology Documents [rapidmicrobiology.com]
Synergistic Antimicrobial Effects of Benzothiazole Derivatives: A Comparative Guide
Initial investigations have revealed no publicly available scientific literature detailing the synergistic effects of 2-dodecyl-1,3-benzothiazole with other antimicrobial agents. Furthermore, no studies were found that establish its standalone antimicrobial properties.
However, to provide a relevant comparative guide for researchers, scientists, and drug development professionals, this document summarizes the significant synergistic antimicrobial activities of other well-documented benzothiazole derivatives. A notable example is the novel benzothiazole derivative, SN12, which has demonstrated potent synergy with several conventional antibiotics against the opportunistic pathogen Pseudomonas aeruginosa.
Synergistic Activity of Benzothiazole Derivative SN12
Recent studies have highlighted the potential of SN12 as a powerful antibacterial synergist. This compound has been shown to significantly enhance the efficacy of tobramycin, vancomycin, and ciprofloxacin against P. aeruginosa, a bacterium notorious for its biofilm formation and antibiotic resistance.[1][2][3]
Quantitative Analysis of Synergistic Effects
The synergistic interactions between SN12 and various antibiotics have been quantified, demonstrating a substantial potentiation of the antibiotics' antimicrobial activity.
| Benzothiazole Derivative | Antimicrobial Agent | Target Microorganism | Fold Increase in Antibiotic Efficacy | Fractional Inhibitory Concentration Index (FICI) |
| SN12 | Tobramycin | Pseudomonas aeruginosa | 100-fold | 0.26 |
| SN12 | Vancomycin | Pseudomonas aeruginosa | 200-fold | Not Reported |
| SN12 | Ciprofloxacin | Pseudomonas aeruginosa | 1000-fold | 0.26 |
Table 1: Summary of the synergistic effects of SN12 with various antibiotics against Pseudomonas aeruginosa.[1][2][3]
Mechanism of Synergistic Action
The synergistic activity of SN12 is attributed to its ability to target the Gac/Rsm two-component signaling system in P. aeruginosa.[1][2] This system is a crucial regulator of virulence factor production and biofilm formation. By inhibiting this pathway, SN12 compromises the bacterium's defense mechanisms, making it more susceptible to the action of conventional antibiotics. This novel approach of targeting bacterial regulatory systems represents a promising strategy to combat antibiotic resistance.
Experimental Protocols
The synergistic effects of benzothiazole derivatives are typically evaluated using the checkerboard broth microdilution assay. This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which provides a quantitative measure of synergy.
Checkerboard Broth Microdilution Assay
Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of a combination of two antimicrobial agents.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Benzothiazole derivative (e.g., SN12) stock solution
-
Antibiotic stock solution
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the benzothiazole derivative and the antibiotic in an appropriate solvent. Serially dilute the compounds in CAMHB to obtain a range of concentrations.
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of the benzothiazole derivative.
-
Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of the antibiotic.
-
Column 12 serves as a control for the antibiotic alone, and row H serves as a control for the benzothiazole derivative alone. Well H12 is the growth control (no antimicrobial agents).
-
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 50 µL of the bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis:
-
Determine the Minimum Inhibitory Concentration (MIC) for each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpret the FICI value:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
-
-
References
- 1. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Properties of Benzothiazole Derivatives
This guide provides a comparative analysis of the antioxidant properties of various benzothiazole derivatives, designed for researchers, scientists, and drug development professionals. Benzothiazole and its derivatives are significant heterocyclic compounds known for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[1][2][3] Their antioxidant potential stems from their ability to scavenge free radicals, which are implicated in the pathogenesis of numerous diseases caused by oxidative stress.[4][5][6] This guide summarizes quantitative data from key studies, details common experimental protocols, and illustrates structure-activity relationships.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of benzothiazole derivatives is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of efficacy, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.
Data from several studies evaluating different benzothiazole derivatives are summarized below. The compounds are compared against ascorbic acid, a well-known antioxidant standard.
Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
| Compound ID | Substituent Group / IUPAC Name | IC50 (µg/mL) | Reference |
| Standard | Ascorbic Acid | 26.49 | [4] |
| 7a | Unsubstituted Phenyl | 167.27 | [4] |
| 7b | 4-Hydroxy | 112.92 | [4] |
| 7c | 4-Bromo | 236.95 | [4] |
| 7d | 4-Chloro | 323.68 | [4] |
| 7e | 4-Nitro | 214.74 | [4] |
| BTA-1 | 4-[4-(1,3-benzothiazol-2-yl) phenoxy] benzoic acid | >60 (Better than Ascorbic Acid at 40 µg/ml) | |
| BTA-5 | 2-[2-(4-chlorobenzoyl) phenyl]-1,3-benzothiazole | >80 (Better than Ascorbic Acid at 60 µg/ml) | |
| BTA-8 | 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol | ~100 (Comparable to Ascorbic Acid at 80 µg/ml) |
Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Radical Scavenging Activity
| Compound ID | Substituent Group / IUPAC Name | Activity Comparison | Reference |
| Standard | Ascorbic Acid | - | |
| BTA-1 | 4-[4-(1,3-benzothiazol-2-yl) phenoxy] benzoic acid | Good antioxidant action | |
| BTA-4 | 4-(benzothiazol-2-yl)-2-methoxy-6-nitrophenol | Good antioxidant action | |
| BTA-5 | 2-[2-(4-chlorobenzoyl) phenyl]-1,3-benzothiazole | Good antioxidant action | |
| BTA-8 | 4-(1,3-benzothiazol-2-yl)-2-ethoxyphenol | Good antioxidant action | |
| BTA-11 | Not specified | Good antioxidant action | |
| BTA-12 | Not specified | Good antioxidant action |
Table 3: Hydroxyl Radical Scavenging Assay (HRSA)
| Compound ID | Substituent Group | IC50 (µg/mL) | Reference |
| Standard | Ascorbic Acid | 28.02 | [4] |
| 7a | Unsubstituted Phenyl | 151.94 | [4] |
| 7b | 4-Hydroxy | 106.59 | [4] |
| 7c | 4-Bromo | 217.38 | [4] |
| 7d | 4-Chloro | 292.75 | [4] |
| 7e | 4-Nitro | 197.06 | [4] |
Structure-Activity Relationship (SAR)
The antioxidant activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on their aromatic rings.[3]
-
Electron-Donating Groups (EDGs): The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), generally enhances antioxidant activity.[4] These groups can readily donate a hydrogen atom to scavenge free radicals, thereby stabilizing them. For instance, compound 7b with a hydroxyl group shows a significantly lower IC50 value (higher activity) in both DPPH and HRSA assays compared to the unsubstituted compound 7a .[4]
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO2), chloro (-Cl), and bromo (-Br) tend to decrease the radical scavenging potential.[4] These groups reduce the ability of the molecule to donate a hydrogen atom. This trend is evident in the DPPH assay, where compounds 7c , 7d , and 7e exhibit higher IC50 values than the unsubstituted compound 7a .[4]
The following diagram illustrates the general principles of the structure-activity relationship for antioxidant benzothiazole derivatives.
Experimental Protocols
Detailed methodologies for the most common assays cited in the literature for evaluating the antioxidant properties of benzothiazole derivatives are provided below.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[4][7]
-
Preparation of Reagents:
-
Prepare a stock solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare various concentrations of the synthesized benzothiazole derivatives and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
-
Assay Procedure:
-
Add a specific volume of the test compound solution to a solution of DPPH.
-
Incubate the mixture at room temperature in the dark for approximately 30 minutes.[7]
-
Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer against a blank.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.[4]
-
The workflow for the DPPH assay is visualized in the following diagram.
ABTS Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the blue/green ABTS radical cation (ABTS•+). The reduction of the radical is measured by the decrease in absorbance at a specific wavelength. It is considered more sensitive than the DPPH assay in some cases.
-
Preparation of Reagents:
-
The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or water) to obtain a specific absorbance at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound (at various concentrations) to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or by determining the IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.
-
Preparation of Reagents:
-
The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of ferric chloride (FeCl₃·6H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test sample to the freshly prepared FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.
-
-
Calculation:
-
A standard curve is prepared using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is typically expressed in µmol of ferrous iron equivalents per gram of the compound.
-
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. researchgate.net [researchgate.net]
- 3. rjptonline.org [rjptonline.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Dodecyl-1,3-benzothiazole: A Guide for Laboratory Professionals
The proper disposal of 2-Dodecyl-1,3-benzothiazole, a compound utilized in various industrial applications, is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures, personal protective equipment (PPE), and regulatory considerations for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Given these potential hazards, it is crucial to handle this compound with care. The following personal protective equipment (PPE) should be worn when handling this compound:
| Protective Equipment | Specification |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of in accordance with good laboratory practices.[3] |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Skin and Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | In case of insufficient ventilation, wear a suitable respirator. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in compliance with all local, regional, and national regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Classification :
-
Treat this compound and any materials contaminated with it (e.g., empty containers, absorbent materials) as hazardous waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification and segregation.
-
-
Containerization and Labeling :
-
Collect waste in a designated, compatible, and properly sealed container.
-
Clearly label the container with the full chemical name ("this compound") and appropriate hazard symbols.
-
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Disposal :
-
Decontamination :
-
Thoroughly decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound:
References
Personal protective equipment for handling 2-Dodecyl-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Dodecyl-1,3-benzothiazole. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent exposure.[1][2] Information is synthesized from safety data sheets of closely related benzothiazole compounds.
Summary of Required PPE
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2][3] | Protects against splashes and vapors that can cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) and protective clothing.[2][3] | Prevents skin contact, as the substance may be toxic upon dermal absorption.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if exposure limits are exceeded.[4] | Protects against inhalation of harmful vapors or aerosols.[1][2] |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][5]
-
Avoid direct contact with skin, eyes, and clothing.[6]
-
Do not breathe mist, vapors, or spray.[4]
Storage:
-
Store in a cool, dry, and well-ventilated place away from heat and sources of ignition.[4][6]
-
Store locked up.[1]
-
Incompatible materials to avoid include acids, bases, and strong oxidizing agents.[4]
Disposal Plan
Dispose of this compound and its container in accordance with all local, state, and federal regulations. This material and its container must be disposed of as hazardous waste.[1] Do not allow the chemical to enter drains or surface water.[1]
Emergency Procedures: Spills and First Aid
Accidental Release Measures: In the event of a spill, evacuate the area immediately.[1] Wear the appropriate PPE, including respiratory protection.[1] Contain the spill using an inert absorbent material such as sand or earth.[4] Collect the absorbed material into a suitable, closed container for disposal.[4]
First Aid:
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[1][4]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. Call a poison center or doctor if you feel unwell.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Below is a workflow diagram for handling a chemical spill of this compound.
Caption: Workflow for handling a chemical spill.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
